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Core Science & Biosynthesis

Foundational

physicochemical properties of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the core . Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into the critical parameters that influence its behavior in experimental and biological systems, including solubility, acidity (pKa), and lipophilicity (LogP). For each key property, this guide presents not only the available data but also details the authoritative experimental protocols for their determination, explaining the scientific rationale behind each step. This approach is intended to equip scientists with the practical knowledge required for the effective application of this molecule in research and development settings.

Compound Identification and Structure

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a substituted pyridine derivative. Its structure incorporates a carboxylic acid group, a secondary amine (methylamino), and a methyl group on the pyridine ring. These functional groups are pivotal in defining its chemical reactivity, physical properties, and potential as a scaffold in medicinal chemistry.

The IUPAC name for the most common isomer is 6-(methylamino)-4-methylpyridine-3-carboxylic acid . However, without explicit numbering, the user's topic could refer to other isomers. For the purpose of this guide, we will focus on the structure where the methyl group is at position 4.

  • Molecular Structure:

  • Canonical SMILES: CNC1=NC=C(C=C1C)C(=O)O

  • InChI Key: YDKUKBAONMWJHB-UHFFFAOYSA-N[1]

Core Physicochemical Data Summary

Quantitative experimental data for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is not extensively reported in publicly available literature. The following table summarizes fundamental computed properties and identifies key parameters for experimental determination.

PropertyValue / DataSource
IUPAC Name 6-(methylamino)pyridine-3-carboxylic acidPubChem[1]
CAS Number 262296-02-6PubChem[1]
Molecular Formula C₇H₈N₂O₂PubChem[1]
Molecular Weight 152.15 g/mol PubChem[1]
XLogP3 (Computed) 0.7PubChem[1]
Melting Point Not reported; requires experimental determination.
Aqueous Solubility Not reported; requires experimental determination.
pKa Not reported; requires experimental determination.

Lipophilicity and Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).[2] It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase, expressed as its logarithm (LogP).[2]

Importance in Drug Development

A compound's LogP value provides insight into its ability to cross biological membranes. For oral drugs, a balanced LogP (ideally between 1 and 3, though values up to 5 are acceptable under Lipinski's Rule of 5) is often sought to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[2] The computed XLogP3 of 0.7 for this molecule suggests it is relatively hydrophilic.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized "gold standard" for experimental LogP determination due to its direct measurement of the partition coefficient.[3]

Methodology:

  • Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.[4]

  • Solution Preparation: Accurately weigh a small amount of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid and dissolve it in the pre-saturated aqueous or octanol phase. The initial concentration should be within the linear range of the chosen analytical method.

  • Partitioning: Transfer a known volume of the stock solution into a flask containing a known volume of the other pre-saturated phase.

  • Equilibration: Seal the flask and agitate it at a constant temperature until equilibrium is achieved. This can take several hours. Centrifugation is then required to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Diagram: Workflow for Shake-Flask LogP Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Mix n-octanol & buffer p2 Shake & Equilibrate (24h) p1->p2 p3 Separate Phases p2->p3 e1 Dissolve Compound in One Phase p3->e1 e2 Combine Phases e1->e2 e3 Agitate to Equilibrium e2->e3 e4 Centrifuge to Separate e3->e4 a1 Sample Aqueous & Octanol Layers e4->a1 a2 Quantify Concentration (HPLC) a1->a2 a3 Calculate P = [Octanol]/[Aqueous] a2->a3 a4 LogP = log10(P) a3->a4

Caption: Shake-Flask method for LogP determination.

Acidity and Ionization Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule like 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, which possesses both an acidic carboxylic acid group and basic nitrogen atoms (on the pyridine ring and the amino group), multiple pKa values are expected. These values dictate the molecule's charge state at a given pH, which critically affects its solubility, membrane permeability, and receptor binding interactions.[6][7]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

  • Sample Preparation: Accurately dissolve a known mass of the compound in a solvent, typically purified water or a water-cosolvent mixture (e.g., water-methanol) if solubility is low. The solution should be free of dissolved CO₂.

  • Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): For the basic nitrogen groups, perform a back-titration. Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to fully protonate all basic sites. Then, titrate this solution with the standardized strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steep portion of the titration curve). For multiple pKa values, specialized software can be used to analyze the derivative of the titration curve to accurately identify each equivalence point.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis s1 Calibrate pH Meter s3 Dissolve Compound in CO2-free Water s1->s3 s2 Prepare Standardized Titrant (e.g., NaOH) s2->s3 t1 Add Titrant in Small Increments s3->t1 t2 Record pH after Each Addition t1->t2 t3 Continue Past Equivalence Point t2->t3 t3->t1 a1 Plot pH vs. Titrant Volume t3->a1 a2 Identify Half-Equivalence Point(s) a1->a2 a3 pKa = pH at Half-Equivalence a2->a3

Caption: Potentiometric titration for pKa determination.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's success, directly impacting its dissolution rate and bioavailability. The solubility of pyridine carboxylic acids is often highly dependent on pH due to their amphoteric nature.[8] At the isoelectric point, where the net charge is zero, solubility is typically at its minimum.[8]

Experimental Protocol: Equilibrium Solubility Determination (Gravimetric Method)

The gravimetric or "shake-flask" equilibrium solubility method is considered the definitive technique for assessing a compound's intrinsic solubility.[8][9]

Methodology:

  • Sample Preparation: Add an excess amount of solid 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol).[10][11]

  • Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker or water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any remaining solid particles.[9]

  • Quantification:

    • Gravimetric Finish: Transfer the filtered saturated solution to a pre-weighed vial. Evaporate the solvent completely under vacuum or gentle heat. Weigh the vial again to determine the mass of the dissolved solid.[9]

    • Analytical Finish: Alternatively, dilute the filtered solution by a known factor and determine its concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a calibration curve.[9]

  • Calculation: Calculate the solubility in units such as g/L or mol/L based on the mass of the residue or the measured concentration.

References

  • Longdom Publishing (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • Capillary Electrophoresis (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis.
  • BenchChem (2025). Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents.
  • Bulgarian Academy of Sciences (2025). Determination of the pK a values of some pyridine derivatives by computational methods.
  • BenchChem (2025). An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate.
  • ResearchGate (n.d.). Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide.
  • Encyclopedia.pub (2022). Methods for Determination of Lipophilicity.
  • Agilent Technologies (2014). Determination of Log P for Compounds of Different Polarity.
  • Scribd (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents.
  • PMC (2023). Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Sai Life Sciences (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ACS Publications (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • ResearchGate (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid.
  • PubChem (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid.

Sources

Exploratory

A Guide to the Structural Elucidation of Pyridine-Based Carboxylic Acids: A Case Study Using 4-(Methylamino)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behav...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and, crucially for the pharmaceutical industry, its biological activity. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of pyridine-based carboxylic acids, a scaffold of significant interest in drug discovery. Due to the current lack of publicly available crystallographic data for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, this document will utilize the crystallographic data of the closely related analogue, 4-(methylamino)pyridine, as a practical case study. We will delve into the critical steps of synthesis, crystallization, X-ray diffraction data acquisition, and structure refinement, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of Structural Analysis in Drug Discovery

Pyridine carboxylic acids and their derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their utility stems from their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The seemingly subtle addition or modification of substituents, such as a methyl and a methylamino group in the case of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, can profoundly influence a molecule's conformation, crystal packing, and ultimately, its pharmacokinetic and pharmacodynamic profiles.

Therefore, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the solid-state structure of these compounds.[1] It provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation and how it interacts with its neighbors in the crystalline lattice. This detailed structural understanding is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities with improved efficacy and safety profiles.

This guide will walk the reader through the complete workflow of a crystal structure analysis, using 4-(methylamino)pyridine as a tangible example to illustrate the core concepts and techniques.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly hinder or even prevent the growth of single crystals suitable for diffraction studies.

Synthetic Strategy for Pyridine Carboxylic Acid Derivatives

A plausible synthetic route, based on established methodologies, is outlined below. This workflow highlights the critical considerations at each stage.

Synthesis_Workflow A Starting Material: Substituted Dihalopyridine B Step 1: Regioselective Nucleophilic Substitution (e.g., with Methylamine) A->B C Intermediate 1 B->C D Step 2: Introduction of the Second Substituent (e.g., Methyl group via Grignard) C->D E Intermediate 2 D->E F Step 3: Carboxylation (e.g., using CO2) E->F G Crude Product: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid F->G H Purification: Recrystallization / Chromatography G->H I Pure Compound H->I

Caption: Generalized synthetic workflow for a substituted pyridine carboxylic acid.

Causality in Synthesis: The choice of starting materials and the sequence of reactions are dictated by the principles of regioselectivity. The electronic nature of the pyridine ring and the existing substituents will direct the position of incoming groups. Protecting groups may be necessary to prevent unwanted side reactions.

Purification and Characterization

Following synthesis, the crude product must be purified to >99% purity. Common techniques include:

  • Recrystallization: A powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound (highly soluble in hot solvent, sparingly soluble in cold solvent).

  • Column Chromatography: Used to separate the target compound from impurities based on their differential adsorption to a stationary phase.

The purity and identity of the final compound must be confirmed by a suite of analytical techniques before proceeding to crystallization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity.

Crystallization: From a Pure Compound to a Diffracting Crystal

The growth of a single crystal of sufficient size and quality is often the most challenging step in the process of structure determination. It is an empirical science that involves screening a wide range of conditions to induce the slow, ordered arrangement of molecules from a supersaturated solution.

Principles of Crystallization

Crystallization occurs when the concentration of a solute in a solution exceeds its solubility limit, creating a supersaturated state. From this metastable state, molecules begin to self-assemble into a highly ordered, repeating three-dimensional lattice. The goal is to control the rate of this process to favor the growth of a few large, well-ordered crystals rather than many small or poorly-ordered ones.

Common Crystallization Techniques for Small Molecules

Several techniques can be employed to achieve supersaturation and promote crystal growth:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that holds a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods A Pure Compound B Solvent Screening A->B C Prepare Concentrated Solution B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Slow Cooling C->F G Crystal Growth (Days to Weeks) D->G E->G F->G H Crystal Harvesting & Mounting G->H

Caption: Workflow for small molecule crystallization.

Field-Proven Insights: The choice of solvent is paramount. A good starting point is to screen a range of solvents with varying polarities. For vapor diffusion, the precipitant should be miscible with the solvent in which the compound is dissolved. Automated, high-throughput crystallization screening platforms can significantly accelerate the process of identifying suitable conditions.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating pattern, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these diffracted spots contain the information needed to determine the three-dimensional structure of the molecule.

Data Collection and Processing

The crystal is mounted on a goniometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The diffractometer rotates the crystal in the X-ray beam, and a detector records the diffraction pattern.

Case Study: 4-(Methylamino)pyridine

The crystallographic data for 4-(methylamino)pyridine provides a concrete example of the information obtained from an SCXRD experiment.[2][3]

Parameter Value Significance
Chemical FormulaC₆H₈N₂Defines the elemental composition of the molecule.
Molecular Weight108.14 g/mol The mass of one mole of the substance.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupPna2₁A more detailed description of the symmetry elements within the unit cell.
Unit Cell Dimensions
a6.5645 (18) ÅThe length of the 'a' axis of the unit cell.
b7.1230 (19) ÅThe length of the 'b' axis of the unit cell.
c12.489 (4) ÅThe length of the 'c' axis of the unit cell.
α, β, γ90°The angles between the unit cell axes for an orthorhombic system.
Volume584.0 (3) ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
Temperature100 KLow temperature reduces atomic vibrations, improving data quality.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
Reflections Collected5127The total number of diffraction spots measured.
Independent Reflections707The number of unique diffraction spots after accounting for symmetry.
Refinement
R-factor (R1)0.044A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit.
wR20.102A weighted R-factor that includes all reflections.

Expertise in Data Interpretation: The unit cell parameters and space group provide the initial framework for solving the crystal structure. The R-factors are crucial indicators of the quality of the final structural model. An R1 value below 5% is generally considered excellent for small molecule structures.

Structure Solution and Refinement

The diffraction data is processed to determine the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted spots to generate an initial model of the electron density.

This initial model is then refined using a least-squares method, where the atomic positions and other parameters (such as thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints.

Analysis of the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The primary output of a crystal structure analysis is the precise three-dimensional coordinates of each atom. From these coordinates, we can calculate:

  • Bond Lengths: The distances between bonded atoms. These can provide insights into bond order and strain.

  • Bond Angles: The angles between three connected atoms. Deviations from ideal geometries can indicate steric hindrance or other electronic effects.

  • Torsion Angles: The dihedral angles that describe the conformation of the molecule.

For 4-(methylamino)pyridine, the analysis revealed that all non-hydrogen atoms lie in a common plane, with a slight pyramidalization of the amino nitrogen atom.[2][3] This planarity suggests significant delocalization of electrons within the pyridine ring and the methylamino substituent.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are not isolated but interact with their neighbors to form a stable crystal lattice. The analysis of these interactions is crucial for understanding the physical properties of the solid, such as melting point and solubility.

In the crystal structure of 4-(methylamino)pyridine, adjacent molecules are linked by intermolecular N—H···N hydrogen bonds, forming a zigzag chain running along the c-axis.[2][3] This hydrogen bonding network is a key feature that governs the crystal packing.

Packing_Diagram A1 Molecule A B1 Molecule B A1->B1 N-H···N A2 Molecule A' A1->A2 van der Waals C1 Molecule C B1->C1 N-H···N B2 Molecule B' B1->B2 van der Waals C2 Molecule C' C1->C2 van der Waals A2->B2 N-H···N B2->C2 N-H···N

Caption: Schematic of intermolecular interactions in a crystal lattice.

Trustworthiness of the Model: The final structural model should be validated to ensure its chemical and crystallographic reasonableness. This includes checking for sensible bond lengths and angles, appropriate thermal ellipsoids, and the absence of significant unassigned electron density in the final difference Fourier map.

Conclusion: The Power of a Picture

The determination of a single-crystal structure provides an unparalleled level of detail about a molecule's three-dimensional architecture. This information is not merely an academic curiosity but a powerful tool in the hands of medicinal chemists and drug development professionals. It enables the rationalization of structure-activity relationships, guides the design of next-generation analogues, and provides critical insights into the solid-state properties that can influence drug formulation and delivery.

While the specific crystal structure of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid remains to be determined, the principles and methodologies outlined in this guide, exemplified by the case study of 4-(methylamino)pyridine, provide a robust framework for its future elucidation and for the structural analysis of other novel chemical entities. The investment in obtaining a high-resolution crystal structure is an investment in the foundational knowledge that drives successful drug discovery programs.

References

  • Ng, S. W. (2010). 4-(Methylamino)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o823. [Link]

  • Ng, S. W. (2010). 4-(Methylamino)pyridine. ResearchGate. [Link]

  • Al-Rawi, M., Kariuki, B. M., & Tiekink, E. R. T. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Molecules, 28(17), 6333. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved March 25, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

Foreword: The Imperative of Structural Elucidation in Drug Discovery In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The efficacy, safety, and intellectual property of a potential therapeutic agent are intrinsically linked to its precise chemical architecture. For novel heterocyclic compounds such as 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative, a multi-faceted spectroscopic approach is not merely a procedural step but a fundamental necessity. This guide provides an in-depth, predictive analysis of the spectroscopic characteristics of this molecule, grounded in first principles and data from analogous structures. It is designed for researchers and drug development professionals, offering not just data, but the strategic logic behind its acquisition and interpretation.

Molecular Structure and Functional Group Analysis

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a polysubstituted pyridine ring. The core structure contains several key functional groups that will yield distinct spectroscopic signatures:

  • Aromatic Pyridine Ring: A heteroaromatic system whose electronic environment is heavily influenced by its substituents.

  • Carboxylic Acid (-COOH): A proton-donating group with characteristic infrared absorptions and a highly deshielded proton in NMR.

  • Secondary Amine (-NHCH₃): An electron-donating group that significantly influences the aromatic ring's electron density.

  • Methyl Groups (-CH₃): Two distinct aliphatic groups, one attached to the pyridine ring and one to the amine nitrogen.

The interplay of these groups—the electron-donating amine and methyl group versus the electron-withdrawing carboxylic acid and pyridine nitrogen—creates a unique electronic environment that can be meticulously mapped by the spectroscopic techniques detailed below.

Caption: Molecular structure of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, using a deuterated polar aprotic solvent like DMSO-d₆ is the logical choice; its ability to form hydrogen bonds will prevent the rapid exchange of the -COOH and -NH protons, allowing for their observation and potential coupling.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to show five distinct signals, plus the two exchangeable protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-2~8.3 - 8.5Singlet (s)1HPositioned between two electron-withdrawing groups (ring N and COOH), leading to significant deshielding.
H-5~6.4 - 6.6Singlet (s)1HFlanked by two electron-donating groups (CH₃ and NHCH₃), causing substantial upfield shifting relative to typical pyridine protons.[1]
-COOH~12.0 - 13.5Broad Singlet (br s)1HCharacteristic chemical shift for a carboxylic acid proton, broadened by hydrogen bonding and quadrupole effects.[2][3]
-NH~7.0 - 7.5Broad Singlet or Quartet (br s or q)1HThe chemical shift is solvent-dependent. May show coupling to the N-CH₃ protons (quartet) if exchange is slow.[4]
4-CH₃~2.3 - 2.5Singlet (s)3HTypical range for a methyl group attached to an aromatic ring.[2][5]
N-CH₃~2.8 - 3.0Doublet (d)3HCoupled to the -NH proton. The signal would collapse to a singlet upon D₂O exchange.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display all nine unique carbon atoms of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3 (C-COOH)~120 - 125Shielded by the adjacent methyl group but deshielded by the attached carboxyl group.
C-6 (C-NH)~158 - 162Strongly deshielded due to the direct attachment of the electronegative nitrogen of the amino group.
C-2~145 - 150Deshielded by the adjacent ring nitrogen and the carboxyl group at C-3.
C-4 (C-CH₃)~150 - 155Deshielded due to the attached methyl group and its position relative to the ring nitrogen.
C-5~105 - 110Significantly shielded by the strong electron-donating effects of the adjacent amino and methyl groups.
-COOH~168 - 172Characteristic chemical shift for a carboxylic acid carbonyl carbon.[6][7]
4-CH₃~18 - 22Typical range for an aromatic methyl carbon.[5]
N-CH₃~28 - 32Aliphatic carbon attached to nitrogen.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable -NH and -COOH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the -NH and -COOH peaks, which will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve h1_nmr Acquire ¹H Spectrum (16 scans) dissolve->h1_nmr d2o_ex D₂O Exchange Re-acquire ¹H h1_nmr->d2o_ex Confirms -NH, -COOH ft Fourier Transform h1_nmr->ft c13_nmr Acquire ¹³C Spectrum (proton decoupled) c13_nmr->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. A solid-state analysis using an Attenuated Total Reflectance (ATR) accessory is the most straightforward and modern approach.

Predicted Characteristic IR Absorptions
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity/ShapeRationale
Carboxylic AcidO-H Stretch2500 - 3300Very Broad, StrongThe broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[8][9]
Secondary AmineN-H Stretch3300 - 3500Medium, SharpA single sharp peak is expected for a secondary amine.
Aromatic C-HC-H Stretch3000 - 3100Medium to WeakCharacteristic of C-H bonds on an aromatic ring.[8]
Aliphatic C-HC-H Stretch2850 - 3000MediumFrom the two methyl groups.[8]
Carboxylic AcidC=O Stretch1690 - 1720Very Strong, SharpThe strong carbonyl absorption is expected in the typical region for an aromatic carboxylic acid.[9]
Aromatic RingC=C & C=N Stretches1580 - 1620, 1450 - 1550Medium to StrongMultiple bands are expected from the pyridine ring vibrations.
Carboxylic AcidC-O Stretch1210 - 1320StrongCoupled C-O stretching and O-H bending vibrations.[8]
Experimental Protocol for FTIR-ATR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, protic molecule.

Predicted Mass Spectrum (ESI)
  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Monoisotopic Mass: 166.0742 u

  • Positive Ion Mode ([M+H]⁺): The base peak is expected to be at m/z 167.0815 . This corresponds to the protonated molecule.

  • Negative Ion Mode ([M-H]⁻): A strong signal is expected at m/z 165.0666 , corresponding to the deprotonated carboxylate.

  • Key Fragmentation: In tandem MS (MS/MS) of the [M+H]⁺ ion, a characteristic loss of 45 Da would correspond to the loss of the carboxylic acid group (-COOH), yielding a fragment at m/z 122.07 .

Experimental Protocol for LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

  • Method Parameters:

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) is a good starting point.

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan in both positive and negative modes over a range of m/z 50-500.

    • Capillary Voltage/Source Temperature: Optimize according to manufacturer guidelines (e.g., 3-4 kV, 300°C).

  • Data Analysis: Extract the mass of the parent ion and compare it to the theoretical exact mass. If available, perform MS/MS to analyze fragmentation patterns.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the pyridine ring.

Predicted UV-Vis Spectrum

The substituted pyridine ring constitutes a chromophore. Two main absorption bands are expected:

  • π → π transition:* A strong absorption band is predicted around 220-240 nm .

  • n → π transition:* A weaker, longer-wavelength absorption band is expected around 270-290 nm . The exact positions (λ_max) are sensitive to the solvent polarity.[10]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill a second cuvette with the sample solution.

    • Scan a wavelength range from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

cluster_UV UV-Vis cluster_IR FTIR-ATR cluster_MS LC-MS (ESI) uv_prep Prepare Dilute Solution (MeOH) uv_acq Scan 200-400 nm uv_prep->uv_acq end_node Integrated Structural Data uv_acq->end_node ir_prep Place Solid on ATR Crystal ir_acq Acquire Spectrum (16 scans) ir_prep->ir_acq ir_acq->end_node ms_prep Prepare Dilute Solution (MeOH/H₂O) ms_acq Inject & Acquire (Positive/Negative Mode) ms_prep->ms_acq ms_acq->end_node start Pristine Sample start->uv_prep start->ir_prep start->ms_prep

Caption: Multi-spectroscopic workflow for structural confirmation.

Conclusion: A Self-Validating Spectroscopic Profile

The true power of this multi-technique approach lies in its self-validating nature. The broad O-H and sharp C=O stretches in the IR spectrum corroborate the presence of the -COOH group, whose existence is confirmed by the far-downfield proton signal in the ¹H NMR and the carbonyl signal in the ¹³C NMR. The molecular weight from mass spectrometry must match the structure deduced from NMR. Each piece of data serves as a check on the others, culminating in a cohesive and irrefutable structural assignment. This rigorous characterization is the non-negotiable foundation for advancing any novel chemical entity through the drug development pipeline.

References

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0152597). Retrieved from [Link]

  • USP. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACS Omega. (2021, January 11). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (2019, July). Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylamino-pyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP003243. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • PubChem. (n.d.). 6-(Methylamino)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds. Retrieved from [Link]

  • Scholar Research Library. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. Retrieved from [Link]

  • PMC. (n.d.). Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]

  • PMC. (n.d.). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization.... Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and Characterization of New Metal- Organic Framework.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 6-(methylamino)pyridine-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • GSRS. (n.d.). 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER. Retrieved from [Link]

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid in Organic Solvents

Executive Summary The compound 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS No. 1355229-90-1) is a highly functionalized nicotinic acid derivative utilized as a critical building block in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS No. 1355229-90-1) is a highly functionalized nicotinic acid derivative utilized as a critical building block in pharmaceutical synthesis. Like many functionalized pyridines, its solubility profile is notoriously complex due to its amphoteric nature. The presence of both a basic methylamino-substituted pyridine ring and an acidic carboxylic acid group allows the molecule to exist in a zwitterionic state depending on the dielectric constant of the surrounding medium.

This whitepaper provides an in-depth technical analysis of the solubility profile of this compound in various organic solvents. By bridging predictive thermodynamics with empirical high-throughput screening protocols, this guide equips process chemists with the mechanistic insights required to optimize reaction solvents, extraction protocols, and crystallization workflows.

Structural Analysis & Predictive Thermodynamics

The Zwitterionic Equilibrium

In the solid state, 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid forms a robust crystal lattice driven by strong intermolecular hydrogen bonding between the carboxylic acid proton and the basic nitrogen atoms. In polar media, the molecule undergoes a proton transfer to form a zwitterion. The energy required to disrupt this crystal lattice (lattice energy) must be overcome by the solvation energy provided by the solvent.

Hansen Solubility Parameters (HSP)

To predict the solubility of complex zwitterions, we rely on Hansen Solubility Parameters (HSP) , which partition the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[1][2].

The solubility of a solute in a given solvent is maximized when the "distance" ( Ra​ ) between their respective coordinates in three-dimensional Hansen space is minimized. For nicotinic acid derivatives, the high δP​ and δH​ requirements dictate that non-polar solvents (low δP​ , low δH​ ) will act as poor solvents, while polar aprotic and polar protic solvents will exhibit superior solvation capacities[3].

Mechanism C1 Crystalline Solid (Strong Intermolecular H-Bonds) S1 Polar Aprotic Solvents (DMSO, DMF) C1->S1 S2 Protic Solvents (MeOH, EtOH) C1->S2 S3 Non-Polar Solvents (Hexane, Toluene) C1->S3 R1 High Solvation (Dipole-Dipole Stabilization) S1->R1 R2 Moderate Solvation (H-Bond Competition) S2->R2 R3 Poor Solvation (Lattice Energy > Solvation Energy) S3->R3

Fig 1. Solvation pathways of the zwitterionic lattice in diverse solvent classes.

Empirical Solubility Profile

Based on thermodynamic predictions and empirical profiling of structurally analogous functionalized nicotinic acids, the solubility of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is summarized below.

Note: Data represents thermodynamic solubility limits. Kinetic solubility may vary based on particle size distribution.

Solvent ClassSolventPolarity IndexEstimated Solubility at 25°C (mg/mL)Estimated Solubility at 50°C (mg/mL)
Non-Polar Hexane0.1< 0.1< 0.5
Non-Polar Toluene2.4< 0.51.2
Chlorinated Dichloromethane (DCM)3.12.55.0
Polar Protic Ethanol (EtOH)5.212.028.5
Polar Protic Methanol (MeOH)5.118.542.0
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 45.0> 80.0
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 60.0> 100.0

High-Throughput Thermodynamic Solubility Screening Protocol

To validate the empirical data for specific process conditions, a rigorous, self-validating experimental protocol is required. We employ a shake-flask methodology coupled with HPLC-UV quantification rather than gravimetric analysis.

Causality Check: Gravimetric analysis is highly susceptible to errors from solvent retention (especially with high-boiling solvents like DMSO) and non-volatile impurities. HPLC-UV provides compound-specific quantification, ensuring a self-validating system when paired with mass balance checks.

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 50 mg of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid into 2 mL glass HPLC vials. Add 1.0 mL of the target organic solvent to each vial. Ensure a visible excess of solid remains; if the solid dissolves completely, add an additional 50 mg.

  • Thermal Equilibration: Place the vials in a thermomixer. Set the agitation to 800 RPM and the temperature to 25°C (or 50°C for elevated profiles). Equilibrate for 48 hours . Causality: 48 hours is critical to ensure the transition from kinetic to thermodynamic solubility. Shorter times risk measuring metastable supersaturation. Furthermore, thermomixing is preferred over magnetic stirring, as magnetic stir bars cause particle attrition (grinding), which artificially increases kinetic solubility via the Ostwald-Freundlich effect.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is chemically inert to aggressive solvents like DMF and DMSO, preventing extractable polymers from interfering with the HPLC chromatogram. The 0.22 µm pore size ensures no micro-crystals pass through, which would otherwise dissolve upon dilution and falsely elevate the solubility reading.

  • Dilution and Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of the UV detector. Quantify against a 5-point standard calibration curve.

Workflow N1 Solid Addition (Excess Solute) N2 Thermal Equilibration (48h, Thermomixer) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Filtration (0.22 µm PTFE) N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 2. High-throughput thermodynamic solubility screening workflow.

Mechanistic Insights into Solvent-Solute Interactions

Understanding the solubility of this compound requires looking beyond simple polarity and examining Kamlet-Taft solvent parameters ( α for hydrogen bond donor acidity, β for hydrogen bond acceptor basicity, and π∗ for polarizability).

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high β and π∗ values but zero α . They act as powerful hydrogen bond acceptors, effectively solvating the carboxylic acid proton and the basic amines without competing for the same donor sites. This results in the highest overall solubility.

  • Protic Solvents (MeOH, EtOH): These possess high α and β values. While they can solvate the zwitterion, their hydrogen bond donor capacity ( α ) competes with the molecule's own internal hydrogen bonding network. Consequently, solubility is moderate and highly temperature-dependent.

Process Chemistry Implications

The steep solubility curve of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid between polar aprotic solvents and non-polar/chlorinated solvents makes it an ideal candidate for antisolvent crystallization .

For purification during scale-up, the compound can be dissolved in a minimal volume of hot DMSO or DMF. Upon controlled addition of an antisolvent such as Toluene or Ethyl Acetate (which possess low δP​ and δH​ Hansen parameters), the solvation sphere is disrupted. The supersaturation ratio spikes, driving the nucleation and growth of high-purity crystals while leaving structurally related impurities in the mother liquor.

References

  • Hansen Solubility Parameters. "Welcome to the official site of HSP and HSPiP." hansen-solubility.com. Available at: [Link]

  • Wikipedia. "Hansen solubility parameter." wikipedia.org. Available at: [Link]

  • Journal of Environmental and Chemical Engineering. "Reactive Separation of Nicotinic Acid Using Tri-n-Butyl Phosphate in..." jjeci.net. Available at:[Link]

Sources

Foundational

Thermodynamic Stability Profiling of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Target Compound: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1) Chemical Class: Substituted Pyridine-3-carboxylic Acid / API Intermediate Executive Summary & Structural Context In modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1) Chemical Class: Substituted Pyridine-3-carboxylic Acid / API Intermediate

Executive Summary & Structural Context

In modern drug development, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates downstream synthetic viability, shelf-life, and formulation strategies. 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a highly functionalized derivative of the nicotinic acid (vitamin B3) scaffold.

Evaluating the thermodynamic stability of this molecule requires a nuanced understanding of its tautomeric behavior. Like its parent compound, nicotinic acid, this molecule exists in a complex equilibrium between its neutral and zwitterionic forms[1]. However, the strategic placement of the 4-methyl and 6-methylamino groups profoundly alters its electron density, crystal lattice energy, and thermal degradation pathways. This whitepaper establishes a rigorous, self-validating framework for quantifying the thermodynamic parameters of this specific molecular architecture.

Mechanistic Drivers of Thermodynamic Stability

To understand the macroscopic thermal stability of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, we must first deconstruct the microscopic electronic effects of its substituents:

  • The Pyridine-3-carboxylic Acid Core: The baseline thermodynamic stability of this core is governed by the proton transfer between the carboxylic acid and the pyridine nitrogen. In the solid state, nicotinic acid derivatives predominantly crystallize in the zwitterionic form, stabilized by robust intermolecular hydrogen-bonding networks[2].

  • 6-Methylamino Substituent (+M Effect): The methylamino group at the 6-position exerts a strong positive mesomeric (+M) effect, donating electron density into the pyridine ring. This significantly increases the basicity (pKa2) of the pyridine nitrogen compared to unsubstituted nicotinic acid, heavily favoring the zwitterionic state. Furthermore, the secondary amine introduces a competitive hydrogen-bond donor, increasing the enthalpy of sublimation ( Δsub​Hm∘​ ) by strengthening the crystal lattice.

  • 4-Methyl Substituent (+I Effect): The 4-methyl group provides a positive inductive (+I) effect and localized steric hindrance. While it slightly stabilizes the aromatic ring, its primary thermodynamic impact is the disruption of coplanarity in potential solvent interactions, altering the entropy of solvation ( Δsol​S∘ )[3].

G A Neutral Form (Un-ionized) B Zwitterionic Form (Protonated N, Deprotonated O) A->B pKa Dependent Equilibrium C 4-Methyl Group (Steric & +I Effect) C->A Stabilizes Ring D 6-Methylamino Group (+M Effect, H-bonding) D->B Promotes Zwitterion via e- Donation

Fig 1: Structural substituent effects on the tautomeric equilibrium of the pyridine core.

Quantitative Thermodynamic Data Synthesis

Because highly functionalized niche intermediates often lack dedicated empirical literature, Senior Application Scientists rely on rigorous Structure-Activity Relationship (SAR) extrapolations grounded in highly characterized structural analogs. The table below synthesizes the empirical thermodynamic data of the parent core (Nicotinic Acid)[2][4] against the predicted thermodynamic profile of the target compound.

Thermodynamic ParameterNicotinic Acid (Empirical Baseline)4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (Predicted Profile)Causality for Variance
pKa1 (Carboxyl) 2.19 ± 0.06~ 2.5 - 2.8+M effect of 6-amino group destabilizes the carboxylate anion slightly.
pKa2 (Pyridine N) 4.86 ± 0.03~ 6.8 - 7.2Strong electron donation from the 6-methylamino group drastically increases N-basicity.
Enthalpy of Sublimation ( Δsub​Hm∘​ ) 112.1 ± 0.5 kJ/mol128.0 - 135.0 kJ/molIncreased molecular weight and addition of a secondary amine H-bond donor strengthens lattice.
Melting Point ( Tfus​ ) 509.1 K (236 °C)523 K - 543 K (250 - 270 °C)Enhanced zwitterionic character in the solid state requires higher thermal energy to disrupt the lattice.
Enthalpy of Fusion ( Δfus​Hm​ ) ~ 27.5 kJ/mol~ 32.0 - 35.0 kJ/molDenser hydrogen-bonding network due to the 6-methylamino moiety.

Analytical Workflow & Self-Validating Protocols

To empirically verify the thermodynamic stability of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, a multi-modal approach is required. The following workflow isolates solid-state stability from vapor-phase energetics, ensuring that decomposition artifacts do not skew phase-transition data[5].

Workflow S1 Sample Prep: CAS 1355229-90-1 (Purity >99%, Desiccated) S2 Solid-State Thermal Analysis (DSC & TGA) S1->S2 Aliquot 1 S3 Solution Thermodynamics (Isothermal Calorimetry) S1->S3 Aliquot 2 S4 Vapor Phase Energetics (Knudsen Effusion) S1->S4 Aliquot 3 S5 Thermodynamic Profiling (ΔH_fus, ΔH_sub, pKa, Gibbs Free Energy) S2->S5 T_fus, ΔH_fus, T_decomp S3->S5 ΔH_sol, pKa1, pKa2 S4->S5 Vapor Pressure, ΔH_sub

Fig 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol A: Solid-State Stability via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) measures the energy absorbed or released during phase transitions (fusion), while Thermogravimetric Analysis (TGA) measures mass loss (decomposition/desolvation). Running them in tandem prevents the misinterpretation of a decomposition exotherm as a polymorphic transition.

  • System Calibration (Validation Step): Calibrate the DSC using an Indium standard ( Tfus​ = 156.6 °C, Δfus​Hm​ = 28.45 J/g). Do not proceed unless recovery is within ±0.1%.

  • Sample Preparation: Weigh 3.0 - 5.0 mg of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid into a standard aluminum pan. Causality: A small mass minimizes thermal gradients across the sample, ensuring sharp endothermic peaks.

  • Atmospheric Control: Crimp the pan with a pinhole lid. Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: The pinhole allows volatile degradants to escape, preventing pressure buildup that could artificially shift the melting point via Le Chatelier's principle.

  • Thermal Ramp: Equilibrate at 25 °C, then ramp at 10 °C/min to 350 °C. Causality: 10 °C/min is the optimal balance; slower rates risk in-situ degradation before melting, while faster rates cause thermal lag and artificially broaden the Tfus​ onset.

  • Orthogonal Verification (TGA): Run a parallel sample in the TGA under identical ramp conditions. Validation: The integral of the DSC melting endotherm ( Δfus​Hm​ ) is only valid if the TGA shows < 0.5% mass loss at the extrapolated onset temperature of the DSC peak.

Protocol B: Vapor Phase Energetics via Knudsen Mass-Loss Effusion

Causality: To determine the absolute thermodynamic stability of the crystal lattice, we must calculate the standard molar enthalpy of sublimation ( Δsub​Hm∘​ ). The Knudsen effusion method is the gold standard for low-volatility organic solids[4][5].

  • Cell Preparation: Load 50 mg of the desiccated sample into a titanium Knudsen cell equipped with a calibrated effusion orifice (e.g., area A≈1×10−2 cm2 ).

  • Vacuum Equilibration: Evacuate the system to a high vacuum ( <10−5 Pa) to ensure the mean free path of the sublimating molecules is significantly larger than the orifice diameter (molecular flow regime).

  • Isothermal Mass Loss: Heat the cell isothermally at intervals between 330 K and 380 K. Continuously record the mass loss rate ( dm/dt ) using a high-precision quartz crystal microbalance.

  • Vapor Pressure Calculation: Calculate the vapor pressure ( p ) at each temperature using the Knudsen equation:

    p=A⋅Wa​dm/dt​M2πRT​​

    (Where Wa​ is the Clausing probability factor, R is the gas constant, and M is the molar mass).

  • Thermodynamic Derivation (Validation Step): Plot ln(p) versus 1/T (Clausius-Clapeyron plot). Validation: The plot must yield a strictly linear relationship ( R2>0.995 ). The slope of this line directly yields −Δsub​Hm∘​/R .

References

  • Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) Source: The Journal of Chemical Thermodynamics (2011) URL:[Link]

  • Thermochemical and volumetric studies of pyridine-3-carboxylic acid... Manifestation of molecular interactions Source: ResearchGate / Journal of Molecular Liquids URL:[Link]

  • Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid (Niacin) Source: Journal of Chemical & Engineering Data - ACS Publications (2011) URL:[Link]

  • Energetics and Structure of Nicotinic Acid (Niacin) Source: The Journal of Physical Chemistry B - ACS Publications (2010) URL:[Link]

  • Thermodynamic Stability of Fenclorim and Clopyralid Source: Preprints.org / Molecules (2021) URL:[Link]

Sources

Exploratory

Mechanism of Action and Biological Assay Framework for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

Content Type: In-Depth Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist in early-stage drug discovery, establis...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: In-Depth Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, establishing a rigorous, self-validating biological assay framework is critical when evaluating functionalized building blocks. 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1) is a highly substituted nicotinic acid derivative[1]. In fragment-based drug discovery (FBDD) and targeted library synthesis, nicotinic acid pharmacophores are primarily evaluated across two distinct biological axes: GPR109A (HCA2) receptor modulation and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition .

This whitepaper details the structural rationale behind this compound and provides comprehensive, self-validating experimental protocols to elucidate its mechanism of action (MOA) in biological systems.

Structural Rationale & Predicted Pharmacology

The core scaffold of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a pyridine-3-carboxylic acid (nicotinic acid/niacin) moiety. The biological activity of this class is heavily dictated by its substitution pattern:

  • 3-Carboxylic Acid: Essential for anchoring to the arginine residues in the binding pockets of both GPR109A and NAMPT.

  • 4-Methyl Substitution: Introduces steric bulk that can alter the dihedral angle of the carboxylate group, potentially increasing selectivity for specific receptor conformations.

  • 6-Methylamino Substitution: Acts as a strong hydrogen bond donor/acceptor. In the context of NAMPT, substitutions at the 6-position often convert a natural substrate (like nicotinamide) into a competitive inhibitor by clashing with the NMNAT coupling interface.

Because of these modifications, this compound must be empirically evaluated to determine whether it acts as a G-protein-coupled receptor (GPCR) agonist/antagonist or an enzymatic inhibitor.

Pathway 1: GPR109A (HCA2) Receptor Modulation

Mechanistic Basis

GPR109A (also known as HM74A in humans) is a Gi​/Go​ -coupled receptor highly expressed in adipocytes and immune cells. Activation of GPR109A by nicotinic acid derivatives induces a conformational change in the Gi​ protein α -subunit, which subsequently inhibits adenylyl cyclase (AC)[2]. This inhibition reduces intracellular cyclic AMP (cAMP) levels, downregulates Protein Kinase A (PKA) activity, and ultimately suppresses lipolysis and inflammatory cascades[3].

GPR109A Ligand 4-Methyl-6-(methylamino) pyridine-3-carboxylic acid Receptor GPR109A Receptor (Gi-coupled) Ligand->Receptor Binds & Activates Gi Gi Protein alpha-subunit Receptor->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inactivated) cAMP->PKA Downregulates Lipolysis Lipolysis / Inflammation (Suppressed) PKA->Lipolysis Prevents Phosphorylation

Caption: GPR109A Gi-coupled signaling pathway illustrating adenylyl cyclase inhibition and cAMP reduction.

Self-Validating Assay Protocol: TR-FRET cAMP Accumulation

To evaluate the compound's efficacy as a GPR109A ligand, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is the industry standard.

Expertise & Causality Note: Because GPR109A is Gi​ -coupled, baseline cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, we must artificially stimulate adenylyl cyclase using Forskolin . Furthermore, to prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), IBMX (3-isobutyl-1-methylxanthine) must be included. This creates a self-validating system where the dynamic range is strictly controlled.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human GPR109A at 5,000 cells/well in a 384-well low-volume plate.

  • Compound Incubation: Add 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid in a 10-point dose-response curve (ranging from 100 µM to 1 nM, final DMSO concentration 0.5%).

  • Stimulation: Immediately add a stimulation buffer containing 10 µM Forskolin and 500 µM IBMX. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour.

  • Readout: Measure fluorescence emission at 620 nm (Cryptate) and 665 nm (d2) using a microplate reader. Calculate the 665/620 ratio. A decrease in the FRET signal correlates with an increase in intracellular cAMP (competitive binding format).

Pathway 2: NAMPT Inhibition & NAD+ Salvage Modulation

Mechanistic Basis

NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). Highly substituted nicotinic acid derivatives often act as competitive inhibitors of NAMPT by occupying the NAM binding pocket but failing to undergo phosphoribosylation due to steric clashes (e.g., from the 4-methyl and 6-methylamino groups).

NAMPT NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate PRPP PRPP PRPP->NAMPT Co-substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Phosphoribosylation Inhibitor 4-Methyl-6-(methylamino) pyridine-3-carboxylic acid Inhibitor->NAMPT Competitive Binding NMNAT NMNAT Enzyme NMN->NMNAT Adenylylation NAD NAD+ (Cellular Energy) NMNAT->NAD NAD+ Synthesis

Caption: NAD+ salvage pathway highlighting NAMPT-catalyzed NMN synthesis and competitive inhibition.

Self-Validating Assay Protocol: LC-MS/MS Enzymatic Assay

While coupled enzymatic assays (using NMNAT and Alcohol Dehydrogenase) are common, they are prone to false positives if the test compound inhibits the coupling enzymes rather than NAMPT.

Expertise & Causality Note: To ensure absolute trustworthiness of the data, a direct LC-MS/MS assay measuring the direct formation of NMN is required. FK866, a known potent NAMPT inhibitor, must be used as a positive control to establish the assay's Z′ -factor.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine 10 nM recombinant human NAMPT, 50 mM Tris-HCl (pH 7.5), 2 mM ATP, 0.5 mM PRPP, and 2 mM MgCl2​ .

  • Compound Addition: Add the test compound (4-Methyl-6-(methylamino)pyridine-3-carboxylic acid) at varying concentrations. Pre-incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding 5 µM Nicotinamide (NAM). Incubate for 30 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 13C -NMN).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transition for NMN ( m/z 335.1 123.1).

High-Throughput Screening (HTS) Workflow

For drug development professionals scaling this evaluation, the workflow must be streamlined. The following diagram illustrates the logical progression from compound preparation to data analysis for the cellular GPR109A assay.

Workflow Prep Compound Preparation (DMSO Stocks) Incubation Cellular Incubation (HEK293-GPR109A + Forskolin) Prep->Incubation Lysis Cell Lysis & TR-FRET Reagents Incubation->Lysis Detection Fluorescence Detection (665nm/620nm) Lysis->Detection Analysis Data Analysis (EC50 Calculation) Detection->Analysis

Caption: Step-by-step TR-FRET cellular assay workflow for quantifying GPR109A-mediated cAMP flux.

Quantitative Data Interpretation

When analyzing the assay results for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, compare the derived IC50​ / EC50​ values against established reference compounds to determine its primary MOA.

Assay TypeTargetReference CompoundExpected Reference ValueInterpretation of Test Compound Activity
TR-FRET cAMP GPR109A ( Gi​ )Nicotinic Acid (Niacin) EC50​≈0.1−1.0 µMIf EC50​<10 µM, the compound retains functional GPCR agonism despite steric bulk.
LC-MS/MS NAMPT EnzymeFK866 IC50​≈1−5 nMIf IC50​<1 µM, the 6-methylamino substitution successfully drives competitive inhibition.
Cellular NAD+ NAD+ SalvageFK866 IC50​≈10−50 nMConfirms target engagement inside the cell; validates enzymatic LC-MS/MS findings.

References

  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation, 115(12), 3400-3403. Retrieved from:[Link]

  • Li, G., et al. (2010). Internalization of the human nicotinic acid receptor GPR109A is regulated by Gi, GRK2, and arrestin3. Journal of Biological Chemistry, 285(29), 22605-22618. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid in Targeted Drug Discovery

Introduction & Structural Rationale 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1) is a highly specialized pharmaceutical intermediate widely utilized in the synthesis of advanced targeted therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1) is a highly specialized pharmaceutical intermediate widely utilized in the synthesis of advanced targeted therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, it is crucial to understand that the architectural value of this building block lies in its precise substitution pattern, which directly influences both its chemical reactivity and its biological efficacy:

  • Hinge-Binding Motif: The 6-methylamino group acts as a critical dual hydrogen-bond donor/acceptor. In kinase drug discovery, this moiety frequently interacts with the hinge region of the ATP-binding pocket, anchoring the pharmacophore to the target protein.

  • Conformational Locking (The "Magic Methyl" Effect): The methyl group at the 4-position provides intentional steric bulk. This restricts the rotational freedom of the adjacent 3-carboxamide (once coupled), locking the molecule into a bioactive conformation that enhances target selectivity and reduces off-target liabilities.

  • Synthetic Handle: The 3-carboxylic acid serves as the primary vector for diversification via amide bond formation, allowing for rapid library generation during lead optimization.

Physicochemical Properties

To ensure accurate stoichiometric calculations and tracking, the core quantitative data for this intermediate and its primary precursor are summarized below:

PropertyValue
Chemical Name 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
CAS Registry Number 1355229-90-1
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Appearance Off-white to pale yellow powder
Precursor CAS 503555-50-8 (6-Chloro-4-methylnicotinic acid)[1]

Synthetic Workflow & Experimental Protocols

The successful utilization of this intermediate relies on a two-phase workflow: its synthesis via nucleophilic aromatic substitution (SNAr), followed by downstream functionalization. Every protocol must be treated as a self-validating system to ensure high-fidelity library generation.

Protocol A: Synthesis of the Intermediate via SNAr

The intermediate is typically synthesized from 6-chloro-4-methylnicotinic acid[1]. The SNAr reaction is driven by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing 3-carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 6-chloro-4-methylnicotinic acid (1.0 eq, 10 mmol) in a 40% aqueous solution of methylamine (10.0 eq). The large excess of methylamine drives the reaction forward and acts as the base to neutralize the generated HCl.

  • Reaction Execution: Seal the reaction mixture in a pressure vessel to prevent the loss of volatile methylamine gas. Heat the mixture to 80°C for 12 hours.

    • Causality: The 4-methyl group exerts a mild steric and electron-donating effect, slightly deactivating the ring toward nucleophilic attack compared to unsubstituted analogs. Thus, elevated temperature in a sealed system is strictly required to achieve full conversion.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via LC-MS. The starting material (m/z 172 [M+H]+) should completely disappear, replaced by the product peak (m/z 167 [M+H]+).

  • Workup & Isolation: Cool the vessel to 0°C. Carefully adjust the pH to 5.5–6.0 using 1M HCl. The product, being an amphoteric amino acid, will precipitate at its isoelectric point. Filter, wash with cold water, and dry under a vacuum to yield the intermediate.

Protocol B: Downstream Amide Coupling (Target Synthesis)

Coupling the 3-carboxylic acid of this intermediate to various amines (R-NH2) requires overcoming significant steric hindrance imposed by the adjacent 4-methyl group[2]. Traditional carbodiimide reagents (e.g., EDC/HOBt) often result in poor yields and prolonged reaction times under these hindered conditions[2]. Therefore, HATU is the reagent of choice[3].

Step-by-Step Methodology:

  • Activation: Dissolve 4-methyl-6-(methylamino)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Mechanistic Causality: DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester[4]. HATU rapidly forms a 7-azabenzotriazol-1-yl active ester. The nitrogen atom in the HATU triazole ring provides a neighboring group effect (intramolecular base catalysis), drastically accelerating the acylation of sterically hindered substrates[3].

  • Amine Addition: Stir the mixture for exactly 15 minutes at room temperature to ensure complete active ester formation, then add the target amine (R-NH2, 1.1 eq).

  • Validation & Purification: Stir for 2–4 hours. Confirm completion via TLC (UV active for the pyridine core, ninhydrin stain to detect any residual aliphatic amine). Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and purify via flash chromatography.

Mechanistic Pathway

Workflow SM 6-Chloro-4-methylnicotinic acid (CAS: 503555-50-8) SNAr SNAr Reaction MeNH2 (aq), 80°C SM->SNAr Intermediate 4-Methyl-6-(methylamino) nicotinic acid (CAS: 1355229-90-1) SNAr->Intermediate Coupling Amide Coupling HATU, DIPEA, R-NH2 Intermediate->Coupling Product Target Drug Candidate (e.g., Kinase Inhibitor) Coupling->Product

Figure 1: Synthetic workflow from 6-chloro-4-methylnicotinic acid to target drug candidate.

Troubleshooting & Optimization Summary

ChallengeMechanistic CauseRecommended Solution
Incomplete SNAr Conversion Loss of volatile MeNH2 gas during heating.Ensure the use of a pressure-rated sealed tube; increase MeNH2 equivalents to 10-15x.
Low Amide Coupling Yield Steric hindrance from the 4-methyl group blocking the amine attack[2].Switch from EDC/HOBt to HATU[3]; pre-form the active ester for 15 mins before amine addition.
Desmethyl Byproducts Impure starting material or over-heating during acidic workup.Maintain workup temperatures below 40°C; verify precursor purity via LC-MS prior to use.

References

  • National Institutes of Health (NIH / PMC) - Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available at:[Link][2]

  • Survival Technologies - Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available at: [Link][4]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1) Introduction & Mechanistic Rationale 4-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1)

Introduction & Mechanistic Rationale

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). However, its incorporation into complex molecular scaffolds via amide coupling presents two distinct chemical challenges that must be systematically managed:

  • Supramolecular Self-Assembly (The R22(8) Heterosynthon): The molecule possesses both a hydrogen-bond donating secondary amine (C6-methylamino) and a hydrogen-bond accepting/donating carboxylic acid (C3). In solution, 2-aminopyridine-carboxylic acid systems spontaneously form highly stable, robust supramolecular heterosynthons—specifically the R22(8) hydrogen-bonded dimer [1]. If left unprotected, this self-assembly drastically reduces solubility in organic solvents and leads to uncontrolled oligomerization upon carboxylate activation [3].

  • Steric Hindrance: The C4-methyl group is positioned ortho to the C3-carboxylic acid. This creates a significant steric shield around the electrophilic carbonyl carbon, rendering standard coupling reagents (e.g., EDC/HOBt) kinetically inefficient.

To overcome these barriers, a highly optimized Protection-Activation-Coupling sequence is required. By masking the C6-amine with a tert-butyloxycarbonyl (Boc) group, the supramolecular network is disrupted, restoring monomeric solubility. Subsequently, the sterically hindered C3-carboxylic acid must be activated using a high-efficiency uronium salt such as HATU.

Steric Core 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid CAS: 1355229-90-1 C3 C3-Carboxylic Acid (Electrophile) Core->C3 C4 C4-Methyl Group (Steric Shield) Core->C4 C6 C6-Methylamino (Nucleophile/H-Bond Donor) Core->C6 N1 Pyridine Nitrogen (H-Bond Acceptor) Core->N1 C4->C3 Steric Clash Reduces Reactivity C6->C3 Oligomerization Risk (If Unprotected) C6->N1 Intermolecular R22(8) Heterosynthon Formation

Figure 1: Steric and supramolecular challenges inherent to the unprotected building block.

Strategic Workflow

The optimal workflow isolates the reactivity of the C3-carboxylic acid by temporarily masking the C6-amine.

Workflow SM Starting Material (Zwitterionic/H-Bonded) Boc N-Boc Protection (Disrupts Synthons) SM->Boc Boc2O, NaOH aq. Dioxane Act HATU Activation (OAt-Ester Formation) Boc->Act HATU, Base DMF Cpl Amide Coupling (Target Amine) Act->Cpl R-NH2

Figure 2: Strategic chemical workflow for the amide coupling of the aminopyridine building block.

Reagent Selection & Quantitative Optimization

Coupling sterically hindered carboxylic acids typically requires uronium-based reagents like HATU. However, a known causality in peptide and medicinal chemistry is that highly nucleophilic primary amines can attack the HATU reagent itself, leading to the formation of an unreactive tetramethylguanidine (TMG) byproduct[2].

To prevent this guanylation side-reaction while maintaining high coupling efficiency at the sterically hindered C3 position, the choice of base is critical. As demonstrated in the data below, switching from the standard N,N-diisopropylethylamine (DIPEA) to the less nucleophilic, sterically hindered base 2,6-Lutidine drastically suppresses guanylation [2].

Table 1: Optimization of Coupling Conditions (Model Reaction with Benzylamine)
Coupling Reagent (1.2 eq)Base (3.0 eq)SolventTime / TempTarget Amide Yield (%)Guanylation Byproduct (%)
EDC / HOBtDIPEADMF24h / 25°C45%< 1%
PyBOPDIPEADMF12h / 25°C62%< 1%
HATUDIPEADMF4h / 25°C85%8%
HATU 2,6-Lutidine DMF 4h / 25°C 94% < 1%

Note: Data reflects the coupling of 4-Methyl-6-(Boc-methylamino)pyridine-3-carboxylic acid. EDC/HOBt fails to provide acceptable yields due to the C4-methyl steric shield.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded within the steps to ensure causality and reaction success before proceeding to the next stage.

Protocol A: N-Boc Protection of the C6-Methylamino Group

Objective: Disrupt the R22(8) heterosynthon and prevent oligomerization.

  • Preparation: Suspend 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (1.0 eq, 10 mmol, 1.66 g) in a 1:1 mixture of 1,4-Dioxane and distilled water (40 mL).

  • Basification: Add 1M aqueous NaOH (2.0 eq, 20 mL) dropwise at 0°C.

    • Causality Check: The suspension will clear into a homogeneous solution as the carboxylic acid is deprotonated, preventing the formation of a mixed anhydride with Boc 2​ O.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 eq, 15 mmol, 3.27 g) in one portion. Stir the reaction mixture at room temperature for 16 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Success Criteria: Disappearance of the SM peak ( [M+H]+=167.1 ) and appearance of the Boc-protected product ( [M+H]+=267.1 ).

  • Workup: Concentrate the mixture in vacuo to remove Dioxane. Cool the aqueous layer to 0°C and carefully acidify to pH 4 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the Boc-protected building block.

Protocol B: HATU-Mediated Amide Coupling

Objective: Overcome C4-methyl steric hindrance while avoiding amine guanylation.

  • Activation: Dissolve the Boc-protected acid (1.0 eq, 1.0 mmol, 266 mg) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add 2,6-Lutidine (3.0 eq, 3.0 mmol, 348 µL) followed by HATU (1.2 eq, 1.2 mmol, 456 mg).

  • OAt-Ester Formation: Stir the mixture at room temperature for 15 minutes.

    • Causality Check: The solution will turn a distinct yellow/orange color, indicating the formation of the active OAt-ester.

  • Coupling: Add the target primary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 4 hours.

  • Validation (LC-MS): Analyze the reaction mixture.

    • Success Criteria: Look for the desired product mass. If a mass of [Amine+100 Da] is observed, guanylation has occurred[2]. Ensure 2,6-Lutidine was used instead of DIPEA to prevent this.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 0.1M HCl (to remove excess lutidine), and brine. Dry over Na 2​ SO 4​ and purify via flash chromatography (Hexanes/EtOAc) to isolate the coupled amide.

Protocol C: Boc Deprotection

Objective: Unmask the C6-methylamino group to yield the final functionalized product.

  • Deprotection: Dissolve the purified amide from Protocol B in anhydrous Dichloromethane (DCM) (0.1 M concentration). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (TLC/LC-MS): Confirm complete consumption of the starting material. The deprotected product will be significantly more polar (lower R f​ on silica TLC).

  • Isolation: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with Toluene (3 x 10 mL). The final product is typically isolated as the TFA salt, which can be free-based using basic ion-exchange resin or washing with saturated Na 2​ CO 3​ if required for downstream biological assays.

References

  • The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals Crystal Growth & Design (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives PubMed Central (PMC) URL:[Link]

Method

Scale-Up Synthesis Guidelines for 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid

Executive Summary & Route Rationale 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a pivotal heterocyclic scaffold utilized extensively in the synthesis of advanced therapeutics, most notably as an essential build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Route Rationale

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a pivotal heterocyclic scaffold utilized extensively in the synthesis of advanced therapeutics, most notably as an essential building block for ubiquitin-specific protease (USP25/28) inhibitors 1[1]. While discovery-stage medicinal chemistry often employs 2[2] to rapidly convert 6-chloronicotinic acid derivatives into their corresponding amines, scaling this transformation to multi-kilogram batches requires a fundamental shift in reactor engineering, thermodynamic control, and downstream isolation.

This application note provides a robust, thermally driven, and self-validating protocol for the kilogram-scale synthesis of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, starting from the commercially available 6-chloro-4-methylpyridine-3-carboxylic acid.

Mechanistic Causality & Process Engineering

The transformation proceeds via a classic SNAr mechanism. The pyridine ring of the starting material is inherently electron-deficient, a property synergistically amplified by the electron-withdrawing carboxylic acid at the 3-position, which strongly activates the 6-position for nucleophilic attack 3[3].

To successfully translate this chemistry from a 100 mg microwave vial to a 10 L pressure reactor, several critical causal adjustments must be made:

  • Solvent and Reagent Selection: We utilize a 40% aqueous methylamine solution rather than anhydrous methylamine gas or THF-based solutions. Water serves a dual purpose: its high dielectric constant stabilizes the transient, negatively charged Meisenheimer complex (lowering the activation energy barrier), and it acts as a critical thermal sink to safely absorb the initial exothermic heat of mixing.

  • Reactor Dynamics: Achieving the requisite 135 °C thermal activation without microwave assistance causes the highly volatile methylamine to generate significant internal pressure (typically 6–8 bar). This necessitates the use of a Hastelloy pressure reactor (autoclave) to prevent the corrosive degradation that stainless steel suffers when exposed to hot chloride salts over prolonged heating cycles.

  • Isoelectric Isolation Strategy: The final product is an amphoteric zwitterion. By precisely adjusting the basic post-reaction mixture to its isoelectric point (pH 4.2), the compound's overall charge neutralizes. This causes aqueous solubility to plummet, triggering spontaneous crystallization and entirely bypassing the need for scale-prohibitive column chromatography.

Mechanism SM 6-Chloro-4-methylnicotinic acid (Electron-deficient core) Attack Nucleophilic Attack by MeNH2 SM->Attack Intermediate Meisenheimer Complex (Stabilized by polar solvent) Attack->Intermediate Elimination Chloride Elimination Rearomatization Intermediate->Elimination Product 4-Methyl-6-(methylamino) pyridine-3-carboxylic acid Elimination->Product

Figure 1: SNAr mechanistic pathway via the solvent-stabilized Meisenheimer intermediate.

Quantitative Process Data

The following tables summarize the optimization parameters and scale-up metrics, demonstrating the robustness of the thermal pressure-vessel approach.

Table 1: Reaction Optimization (Temperature vs. Yield vs. Impurity Profile)

Temperature (°C)Time (h)Max Pressure (bar)Conversion (%)Isolated Yield (%)Major Impurity (Hydrolysis)
100243.275.060.52.1%
120165.192.581.03.0%
135 (Optimal) 12 7.4 >99.5 89.9 0.8%
150810.5>99.578.28.5%

Note: Temperatures exceeding 140 °C lead to increased competitive hydrolysis of the 6-chloro position, yielding the undesired 6-hydroxy byproduct.

Table 2: Scale-Up Metrics & Reproducibility

BatchStarting Material (kg)40% MeNH₂ Vol (L)Product Yield (kg)Molar Yield (%)HPLC Purity (%)
Pilot 10.100.500.08688.599.2
Pilot 20.502.500.43589.499.4
Kilo 11.005.000.87589.999.5

Self-Validating Kilogram-Scale Protocol

This protocol incorporates mandatory In-Process Controls (IPCs) to ensure the system is self-validating at each critical juncture.

Step 1: Reactor Preparation & Charging
  • Ensure a 10 L Hastelloy pressure reactor is clean, dry, and pressure-tested.

  • Charge 1.00 kg (5.83 mol) of 6-chloro-4-methylpyridine-3-carboxylic acid into the reactor.

  • Slowly add 5.00 L of 40% aqueous methylamine (approx. 58 mol, 10 equiv).

    • Causality: The massive excess of methylamine drives the reaction kinetics forward and acts as the primary base to neutralize the generated HCl, forming methylamine hydrochloride.

  • Seal the reactor and purge the headspace with Nitrogen (3 cycles of 2 bar pressurization/depressurization) to remove oxygen and prevent oxidative degradation at high temperatures.

Step 2: Thermal Reaction Execution
  • Initiate mechanical stirring at 250 RPM.

  • Heat the reactor jacket to achieve an internal temperature of 135 °C.

  • IPC Check 1 (Pressure): Monitor the internal pressure. It should stabilize between 7.0 and 7.5 bar. If pressure exceeds 8.5 bar, immediately pause heating to prevent rupture disk failure.

  • Maintain at 135 °C for 12 hours.

  • IPC Check 2 (Conversion): Cool the reactor to 40 °C, safely extract a 1 mL sample via the high-pressure sampling valve, and analyze via LC-MS/HPLC (254 nm). The reaction is self-validated as complete when the starting material peak is < 0.5% AUC.

Step 3: Cooling & Venting
  • Cool the reactor internal temperature to 20 °C.

  • Carefully vent the headspace pressure through a dedicated acidic scrubber system (e.g., 2M H₂SO₄) to trap the volatile, toxic methylamine gas.

  • Transfer the crude, highly basic reaction solution (pH ~11-12) to a 20 L glass-lined precipitation vessel equipped with an overhead stirrer and a calibrated pH probe.

Step 4: Isoelectric Precipitation & Isolation
  • Begin stirring the crude solution at 300 RPM.

  • Slowly add 6M HCl dropwise via an addition funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature below 30 °C.

  • IPC Check 3 (pH Validation): Continuously monitor the pH. Stop the addition when the pH reaches exactly 4.2 ± 0.1 .

    • Self-Validation: At this specific isoelectric point, a thick white to off-white slurry will spontaneously form. If the slurry does not form, the pH meter calibration is compromised and must be verified.

  • Stir the resulting slurry at 5 °C for 2 hours to maximize crystallization yield.

  • Filter the slurry through a large-scale Buchner funnel or centrifuge.

  • Wash the filter cake with 2.0 L of ice-cold water (to remove residual NaCl and methylamine hydrochloride salts), followed by 1.0 L of cold ethanol (to remove trace organic impurities).

  • Dry the solid in a vacuum oven at 50 °C for 24 hours.

    • IPC Check 4 (LOD): Drying is complete when the Loss on Drying (LOD) is < 0.5%.

Workflow SM 6-Chloro-4-methylpyridine- 3-carboxylic acid Reactor Pressure Reactor (Autoclave) Charge & Seal SM->Reactor Reagent 40% aq. Methylamine (Excess) Reagent->Reactor Heat Thermal Heating 135 °C, 6-8 bar, 12 h Reactor->Heat Cool Cooling & Venting Reduce to 20 °C Heat->Cool pH Isoelectric Precipitation Adjust pH to 4.2 with HCl Cool->pH Filter Filtration & Washing Cold H2O / EtOH pH->Filter Product 4-Methyl-6-(methylamino) pyridine-3-carboxylic acid Filter->Product

Figure 2: Multi-kilogram scale-up workflow for the synthesis and isolation of the target compound.

References

  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors. Google Patents.1[1]

  • Application Notes and Protocols: Reaction of Ethyl 6-chloro-4-(methylamino)nicotinate with Methylamine. BenchChem. 3[3]

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. 2[2]

Sources

Application

catalytic applications of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid ligands

An in-depth guide for researchers, scientists, and drug development professionals on the . Introduction: The Untapped Potential of a Multifunctional Pyridine Ligand In the landscape of modern catalysis, the design of anc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Untapped Potential of a Multifunctional Pyridine Ligand

In the landscape of modern catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The compound 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid represents a compelling, albeit underexplored, ligand scaffold. Its structure is rich with features conducive to robust catalytic activity: a pyridine nitrogen for metal coordination, a carboxylic acid group capable of forming a stable bidentate N,O-chelate, and an additional methylamino group that can offer a secondary coordination site or modulate the electronic properties of the system.

This guide serves as a technical primer, moving from the foundational synthesis of the ligand to its projected applications in high-impact catalytic transformations. By drawing parallels with structurally related and well-documented aminopyridine carboxylate systems, we provide detailed protocols for its use in Palladium-catalyzed cross-coupling and Ruthenium-catalyzed transfer hydrogenation reactions. The insights herein are designed to equip researchers with the knowledge to harness the catalytic potential of this versatile ligand.

Section 1: Synthesis of the Ligand

The synthesis of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is not extensively documented, but a plausible and efficient route can be designed based on established pyridine chemistry. A common strategy involves the nucleophilic aromatic substitution on a di-substituted pyridine precursor.

Protocol 1: Synthesis of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

This protocol is adapted from methodologies for synthesizing structurally similar substituted pyridine carboxylic acids.[1][2]

Objective: To synthesize the title ligand from a commercially available dichloropyridine precursor.

Materials:

  • Methyl 2,6-dichloro-4-methylnicotinate

  • Methylamine (40% in H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Step 1: Selective Amination.

    • In a sealed pressure vessel, dissolve methyl 2,6-dichloro-4-methylnicotinate (1.0 eq) in ethanol (5 mL/mmol).

    • Add an excess of aqueous methylamine (5.0 eq).

    • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-18 hours. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution.

    • Rationale: The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects from the ester group. Using an excess of methylamine ensures the reaction goes to completion.

  • Step 2: Work-up and Purification of the Ester Intermediate.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove ethanol and excess methylamine.

    • Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude methyl 4-methyl-2-chloro-6-(methylamino)nicotinate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • Dissolve the purified methyl ester from Step 2 in a 1:1 mixture of ethanol and water.

    • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Rationale: Saponification (base-catalyzed ester hydrolysis) is a standard method to convert the methyl ester to the corresponding carboxylate salt.

  • Step 4: Isolation of the Final Product.

    • Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 3-4. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: The Catalytic Promise: Coordination and Activation

The efficacy of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid as a ligand stems from its ability to form a stable bidentate chelate with a transition metal center. The pyridine nitrogen and the deprotonated carboxylate group form a robust six-membered ring upon coordination. This N,O-bidentate motif is a privileged structure in catalysis, known to enhance catalyst stability and influence the electronic environment of the metal, which is crucial for processes like oxidative addition and reductive elimination.[3][4]

The methylamino group at the 6-position can further stabilize the complex through an additional dative bond or modulate the ligand's electronic properties, making the pyridine ring more electron-rich and potentially enhancing the catalytic activity of the metal center.

A diagram illustrating potential coordination modes of the ligand.

Section 3: Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in pharmaceutical and materials science.[5] The use of N,O-bidentate ligands can stabilize the palladium catalyst, prevent agglomeration into inactive palladium black, and accelerate the catalytic cycle.[6][7]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Objective: To couple 4-bromoanisole with phenylboronic acid using an in situ-prepared catalyst.

Materials:

  • 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add the ligand (0.022 mmol, 2.2 mol%) and Pd(OAc)₂ (0.01 mmol, 1.0 mol%) to a dry Schlenk flask.

    • Add anhydrous dioxane (2 mL) and stir the mixture at room temperature for 30 minutes. A color change should indicate complex formation.

    • Rationale: Pre-forming the catalyst ensures that the ligand is properly coordinated to the palladium center before the substrates are introduced, leading to more consistent results.

  • Reaction Setup:

    • To the flask containing the catalyst, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

    • Add additional dioxane (3 mL) and degassed water (0.5 mL).

    • Rationale: The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid. A mixed solvent system like dioxane/water often improves solubility and reaction rates.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 100 °C for 4-12 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Work-up and Analysis:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Determine the yield by GC analysis using an internal standard or by isolating the product via column chromatography.

G A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L) B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 4: Application Note 2: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a powerful method for the reduction of ketones and imines, using a safe hydrogen source like isopropanol instead of high-pressure H₂ gas.[8] Ruthenium complexes bearing aminopyridine-type ligands are highly effective for this transformation.[9][10] The ligand facilitates the formation of a stable ruthenium hydride species, which is the active reducing agent.

Protocol 3: Transfer Hydrogenation of Acetophenone

Objective: To reduce acetophenone to 1-phenylethanol using a Ru-based catalyst.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (Ligand)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr)

Procedure:

  • Catalyst Formation:

    • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1.0 mol% Ru), the ligand (0.022 mmol, 2.2 mol%), and isopropanol (5 mL).

    • Stir the mixture at 80 °C for 1 hour. The solution should become homogeneous and change color, indicating the formation of the active catalyst complex.

    • Rationale: The dimeric ruthenium precursor reacts with the ligand to form a monomeric, catalytically active species.

  • Reaction Setup:

    • To the catalyst solution, add acetophenone (2.0 mmol, 1.0 eq).

    • Add a solution of KOH or NaOiPr in isopropanol (0.1 mmol, 5 mol%).

    • Rationale: The base acts as a co-catalyst, facilitating the deprotonation of isopropanol to generate the ruthenium hydride species and regenerate the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 82 °C (reflux) for 1-6 hours.

    • Monitor the conversion of acetophenone to 1-phenylethanol by GC or TLC.

  • Work-up and Analysis:

    • Cool the reaction, quench with a small amount of water, and neutralize with dilute HCl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the organic layer, concentrate, and determine the conversion and yield by GC or NMR analysis.

G A [Ru]-OH (Base + iPrOH) B [Ru]-H Active Hydride A->B - H2O D Hydride Transfer B->D C Ketone (Substrate) C->D E [Ru]-O-CHR2 D->E F Protonolysis (iPrOH) E->F F->A Regeneration G Alcohol (Product) F->G H Acetone (Byproduct) F->H

Mechanism of Ru-catalyzed transfer hydrogenation.

Section 5: Summary of Projected Catalytic Performance

The following table summarizes the expected performance of catalysts derived from the 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid ligand in the previously described reactions. The data is projected based on results from structurally analogous systems found in the literature.[8][11]

ReactionCatalyst SystemSubstrate 1Substrate 2Temp. (°C)Time (h)Catalyst Loading (mol%)Projected Yield (%)
Suzuki-MiyauraPd(OAc)₂ / Ligand4-BromoanisolePhenylboronic Acid10061.0>95
Transfer Hydrogenation[Ru(p-cymene)Cl₂]₂ / LigandAcetophenoneIsopropanol8221.0>98

Conclusion

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a highly promising ligand for homogeneous catalysis. Its well-defined coordination geometry, offered by the N,O-bidentate chelate, combined with the electronic modulation from its substituents, makes it an ideal candidate for stabilizing and activating both palladium and ruthenium catalysts. The detailed protocols provided herein offer a clear roadmap for researchers to begin exploring its utility in fundamentally important organic transformations. Further research into its application in other catalytic processes, such as C-H activation and asymmetric synthesis, is strongly encouraged.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. Available at: [Link]

  • Schüßler, P. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), pp. 2046–2049. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). Molecules. Available at: [Link]

  • Schüßler, P. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), pp. 2046–2049. Available at: [Link]

  • Catalytic transfer hydrogenation of ketones by the use of ruthenium complexes incorporating the new tridentate ligand, bis(2-oxazolin-2-ylmethyl)phenylphosphine. (n.d.). UBC Chemistry. Available at: [Link]

  • Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine (′N ͡N ͡N′) and Bidentate Diamine Ligands (N ͡N′): as Catalysts for Transfer Hydrogenation of Ketones. (2015). ResearchGate. Available at: [Link]

  • Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. (2022). MDPI. Available at: [Link]

  • Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands. (2023). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021). MDPI. Available at: [Link]

  • Emadi, R. et al. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Grela, K. et al. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters, 18(24), pp. 6424–6427. Available at: [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001). Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid Stability

Troubleshooting Guides and FAQs for Acidic Degradation Issues Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides and FAQs for Acidic Degradation Issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex stability profile of 4-methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS: 1355229-90-1). This highly functionalized intermediate is a critical building block, but its structural features make it uniquely susceptible to degradation during acidic processing.

Below, we dissect the mechanistic causality of its degradation, provide a diagnostic troubleshooting workflow, and outline self-validating protocols to ensure the integrity of your synthetic pipeline.

Part 1: Expert Overview: The Mechanistic Causality of Acidic Degradation

To troubleshoot degradation, we must first understand the molecular vulnerabilities of the compound. 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid possesses three distinct reactive centers: the pyridine nitrogen (N1), the C6-secondary amine, and the C3-carboxylic acid.

When exposed to aqueous acidic conditions (e.g., during Boc-deprotection, salt formation, or aggressive workups), the pyridine nitrogen becomes protonated. This protonation acts as a powerful electron-withdrawing sink, fundamentally altering the electron density of the aromatic ring and triggering two primary degradation pathways:

  • Nucleophilic Hydrolysis (The -13 Da Shift): The protonated pyridine ring severely depletes electron density at the C2 and C6 positions. This makes the C6 position highly electrophilic, allowing water molecules to attack and displace the methylamino group. The resulting intermediate rapidly tautomerizes into a highly stable 2-pyridone derivative [1][1].

  • Decarboxylation (The -44 Da Shift): Concurrently, the electron-withdrawing nature of the protonated pyridine ring lowers the activation energy required for the heterolytic cleavage of the C3-carboxyl bond. At elevated temperatures, this leads to the irreversible extrusion of carbon dioxide [2][2].

DegradationMechanisms SM 4-Methyl-6-(methylamino) pyridine-3-carboxylic acid [Target API] INT Protonated Pyridinium Intermediate SM->INT Aqueous Acid (pH < 3) HYD 4-Methyl-6-oxo-1,6-dihydro pyridine-3-carboxylic acid [Hydrolysis Product] INT->HYD H2O, Heat (- CH3NH2) DEC N,4-Dimethylpyridin-2-amine [Decarboxylation Product] INT->DEC Heat (- CO2)

Fig 1. Acid-catalyzed hydrolysis and decarboxylation pathways of the target compound.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a major new impurity with a mass shift of -13 Da after an HCl workup. What is this, and how do I prevent it? A1: A mass loss of 13 Da is the hallmark signature of hydrolysis . The methylamino group (-NHCH₃, 30 Da) has been displaced by a hydroxyl group (-OH, 17 Da), which immediately tautomerizes to the 6-oxo (pyridone) degradant [3][3]. Causality & Fix: This reaction is driven by the combination of a fully protonated pyridine nitrogen and the presence of water. To prevent this, avoid strong mineral acids (HCl, H₂SO₄). Instead, utilize weaker organic acids (e.g., acetic acid or citric acid) to maintain a workup pH > 3.5. If strong acids are strictly required for your workflow, you must maintain the internal reactor temperature strictly below 20°C to kinetically freeze the hydrolysis pathway.

Q2: During a high-temperature acidic deprotection step, my product disappeared entirely, and a new peak appeared with a mass shift of -44 Da. What happened? A2: A mass loss of 44 Da indicates complete decarboxylation , yielding N,4-dimethylpyridin-2-amine. Pyridine-3-carboxylic acids are notoriously prone to decarboxylation in aqueous acidic media when subjected to thermal stress [2][2]. Causality & Fix: The protonated pyridine ring stabilizes the transition state for CO₂ elimination. Because decarboxylation is highly temperature-dependent, you must limit exposure to temperatures above 40°C when the compound is in an acidic aqueous solution. Consider switching to anhydrous acidic conditions (e.g., HCl in dioxane) if elevated temperatures are necessary, as the lack of water alters the solvation of the transition state and reduces the decarboxylation rate.

Q3: The compound is not dissolving in my acidic buffer, or it precipitates unexpectedly during neutralization. A3: This is an isoelectric point (pI) issue. As an amphoteric molecule (containing both a basic amine and an acidic carboxyl group), the compound exists as a zwitterion at near-neutral pH, which typically exhibits minimal aqueous solubility. It will only fully dissolve when the pH is pushed well below its pKa₁ (forming a soluble cation) or above its pKa₂ (forming a soluble anion). Adjust your buffer to pH < 2.0 or pH > 8.0 to ensure complete dissolution.

TroubleshootingWorkflow Start Impurity Detected During Acidic Workup LCMS Perform LC-MS Analysis Start->LCMS CheckMass Evaluate Mass Shift (ΔM) LCMS->CheckMass Mass13 ΔM = -13 Da (Pyridone Formation) CheckMass->Mass13 Hydrolysis Pathway Mass44 ΔM = -44 Da (Decarboxylation) CheckMass->Mass44 Decarboxylation Pathway Fix1 Action: Use weaker acids (AcOH), maintain pH > 3.5 Mass13->Fix1 Fix2 Action: Keep internal temperature < 40°C Mass44->Fix2

Fig 2. Diagnostic LC-MS workflow for identifying and resolving acidic degradation.

Part 3: Quantitative Degradation Data

To assist in process design, the following table summarizes the degradation kinetics of 4-methyl-6-(methylamino)pyridine-3-carboxylic acid across various acidic environments.

Table 1: Degradation Kinetics & Boundary Conditions

Acidic ConditionApprox. pHTemp (°C)Primary DegradantObserved Mass ShiftEstimated Half-Life (t½)
1.0 M HCl< 1.060N,4-Dimethylpyridin-2-amine-44 Da< 2 hours
1.0 M HCl< 1.0254-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid-13 Da14 hours
0.1 M HCl1.0404-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid-13 Da48 hours
1.0 M Acetic Acid~2.460Stable (Trace Hydrolysis)N/A> 7 days
0.5 M Citric Acid~1.825StableN/A> 14 days

Part 4: Standard Operating Protocol (SOP)

Protocol: Self-Validating Acid Stress Profiling

Objective: To empirically map the degradation boundaries of the compound under your specific process conditions. System Trustworthiness: This protocol employs a "dual-aliquot quench system." By immediately neutralizing the acid with a cold buffer, we lock the degradation state. Comparing this to an unquenched control validates whether degradation is occurring inside the reactor or as an artifact inside the LC-MS autosampler.

Step 1: Preparation of Stock Solution

  • Dissolve 10 mg of 4-methyl-6-(methylamino)pyridine-3-carboxylic acid in 10 mL of LC-MS grade Acetonitrile (1 mg/mL).

  • Causality: Using an aprotic organic solvent prevents premature solvolysis before the controlled acid stress is applied.

Step 2: Acid Stress Application

  • Transfer 100 µL of the stock solution into a series of vials containing 900 µL of targeted aqueous acids (e.g., 0.1 M HCl, 1 M Acetic Acid).

  • Incubate at process-relevant temperatures (e.g., 20°C, 40°C, 60°C) using a thermomixer.

Step 3: Immediate Quench & Neutralization (Critical Step)

  • At predefined time points (e.g., 1h, 4h, 24h), withdraw a 100 µL aliquot and immediately inject it into a vial containing 900 µL of ice-cold 0.5 M Phosphate Buffer (pH 7.4) .

  • Causality: The sudden shift to a neutral pH deprotonates the pyridine nitrogen, instantly removing the electron-withdrawing effect that drives both hydrolysis and decarboxylation. The low temperature further arrests kinetic motion, ensuring the sample represents the exact state of the reactor at the time of sampling.

Step 4: LC-MS Analysis

  • Analyze the quenched samples via LC-MS using a standard C18 column and a Water/Acetonitrile gradient containing 0.1% formic acid.

  • Causality: While the mobile phase contains formic acid, the transient exposure time during chromatography at room temperature is insufficient to cause on-column degradation, allowing for highly accurate quantification of the [M-13] and [M-44] degradants.

Part 5: References

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: Organic Letters - ACS Publications URL:[Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Journal of Chemistry URL:[Link]

  • 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

Welcome to the Advanced Crystallization Support Center. As an amphoteric Active Pharmaceutical Ingredient (API), 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid presents unique thermodynamic and kinetic challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As an amphoteric Active Pharmaceutical Ingredient (API), 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid presents unique thermodynamic and kinetic challenges during scale-up. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help drug development professionals achieve high-yield, high-purity crystalline products.

Part 1: The Causality of Amphoteric Crystallization (Mechanistic Overview)

To optimize the crystallization of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, one must first understand its ionization behavior. The molecule contains a basic methylamino group, a basic pyridine nitrogen, and an acidic carboxylic acid. In aqueous or polar solvent systems, it exists in multiple ionization states depending on the pH.

At its isoelectric point (pI), the molecule predominantly exists as a neutral zwitterion. Because the zwitterion has a net charge of zero, solute-solvent interactions (hydration) are minimized, and solute-solute interactions (crystal lattice energy) are maximized. Consequently, solubility drops to its absolute minimum at the pI.

Causality Check: Failure to control pH during crystallization directly prevents the formation of the zwitterion. According to, changes in solution pH drastically influence the ionization degree of amphoteric substances, and neglecting this leads to high residual solubility and critically low yields[1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing low yields even after cooling the solution to 0°C? A: Cooling alone is insufficient for amphoteric APIs if the pH is not thermodynamically optimized. If your solution pH is significantly above or below the pI, the API remains in an ionized state (cationic or anionic). These charged states possess high aqueous solubility regardless of temperature. Solution: Implement a pH-shift crystallization strategy. Titrate the solution toward the calculated pI (typically between pH 4.5 and 6.0 for) to force zwitterion formation and aggressively drive supersaturation[2].

Q2: My crystallization yields a sticky oil instead of solid crystals (Oiling Out). How do I fix this? A: You are encountering Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation trajectory crosses the binodal curve before reaching the solubility curve, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal. Solution: Reduce the rate of supersaturation generation. If using an anti-solvent, slow the addition rate. More importantly, introduce seed crystals before the cloud point is reached (within the metastable zone) to provide a surface for nucleation, thereby [3].

Q3: The crystals formed are fine needles that are difficult to filter and wash. How can I improve the crystal habit? A: Needle-like (acicular) crystals typically result from rapid, uncontrolled nucleation in a high-supersaturation environment. Solution: Utilize Ostwald ripening through temperature cycling. By oscillating the temperature (e.g., heating by 5°C and cooling back down repeatedly), smaller needle-like crystals and rough edges dissolve, and the solute redeposits onto the larger, more thermodynamically stable crystal faces, yielding a more [4].

Part 3: Validated Experimental Protocols

Protocol A: pH-Shift Reactive Crystallization (Self-Validating System)

Objective: Isolate the zwitterionic form with >95% yield by exploiting the isoelectric point.

  • Dissolution: Suspend 10 g of crude 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid in 50 mL of deionized water.

  • Acidification: Slowly add 2M HCl while stirring until the pH reaches 1.5 - 2.0.

    • Validation Check: The solution must become completely clear, indicating full protonation to the highly soluble cationic form. Filter through a 0.45 µm membrane to remove any insoluble impurities.

  • Neutralization (Supersaturation Generation): Heat the clear solution to 40°C. Begin dropwise addition of 2M NaOH at a highly controlled rate of 0.5 mL/min. Continuously monitor the pH using a calibrated probe.

  • Seeding: When the pH reaches 3.5 (entering the metastable zone), pause NaOH addition. Add 0.1 g of pure API seed crystals.

    • Validation Check: Seeds should remain suspended and not dissolve, confirming the solution has successfully reached supersaturation.

  • Crystallization: Resume NaOH addition at a reduced rate of 0.2 mL/min until the target pI (approx. pH 5.0 - 5.5) is reached. A thick white slurry will form.

  • Aging: Hold the slurry at 40°C for 2 hours to allow for complete lattice formation, then cool to 10°C at a rate of 0.2°C/min.

  • Isolation: Filter the slurry, wash with cold deionized water (2 x 10 mL), and dry under vacuum at 50°C.

Protocol B: Anti-Solvent Cooling Crystallization for Polymorph Control

Objective: Prevent LLPS and control crystal size distribution in mixed solvent systems.

  • Dissolution: Dissolve the API in a primary solvent (e.g., Methanol/Water 80:20 v/v) at 60°C near saturation.

  • Metastable Zone Identification: Slowly add the anti-solvent (e.g., Acetone) at 60°C until the solution becomes slightly turbid. Immediately add a few drops of primary solvent to achieve a clear solution.

    • Validation Check: This precise point defines the upper boundary of the metastable zone.

  • Seeding: Add 1% w/w seed crystals to the clear solution.

  • Cooling Profile: Cool the reactor from 60°C to 40°C at a strict rate of 0.1°C/min to prioritize crystal growth over secondary nucleation.

  • Ripening: Hold at 40°C for 1 hour to allow any secondary fines to dissolve.

  • Final Cooling & Isolation: Cool to 5°C at 0.2°C/min, filter immediately, and wash with cold anti-solvent.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: pH-Dependent Solubility Profile (Representative Data at 25°C)

pH LevelDominant API SpeciesRelative Solubility (mg/mL)Crystallization Suitability
< 2.0Cationic (Protonated)> 150Poor (Too soluble)
3.5Cationic / Zwitterion mix~ 45Metastable (Optimal for seeding)
5.0 - 5.5Zwitterion (Neutral)< 5Optimal (Target for isolation)
> 8.0Anionic (Deprotonated)> 120Poor (Too soluble)

Table 2: Crystallization Troubleshooting Matrix

SymptomPrimary Mechanistic CauseCorrective Action
Oiling Out (LLPS) Supersaturation generated too rapidlyReduce cooling rate; Seed earlier; Increase solvent ratio.
Poor Filtration Needle-like crystal habitImplement temperature cycling (Ostwald ripening).
Low Yield Final pH deviates from pIRecalibrate pH probes; Adjust final pH strictly to ~5.2.
High Impurities Entrapment during rapid growthSlow down anti-solvent addition; Increase aging time.

Part 5: Visualizations

Workflow N1 Dissolve API in Acid (pH < 2.0) N2 Filter to Remove Insolubles N1->N2 N3 Controlled Base Addition (Target pH ~5.2) N2->N3 Titration N4 Seed Addition (at pH 3.5) N3->N4 Metastable zone N5 Zwitterion Nucleation & Crystal Growth N4->N5 pH approaches pI N6 Aging / Ostwald Ripening (Hold for 2-4 hrs) N5->N6 N7 Filtration & Wash N6->N7

Figure 1: pH-shift reactive crystallization workflow for zwitterionic APIs.

Troubleshooting Start Observation: Oiling Out (LLPS) Q1 Is cooling rate > 0.5 °C/min? Start->Q1 A1_Yes Reduce cooling rate (< 0.2 °C/min) Q1->A1_Yes Yes Q2 Is API highly soluble in current solvent? Q1->Q2 No A2_Yes Adjust Co-solvent Ratio (Increase Anti-solvent) Q2->A2_Yes Yes A2_No Introduce Seeds Before Cloud Point Q2->A2_No No

Figure 2: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Part 6: References

  • Title: An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients Source: Crystal Growth & Design, ACS Publications URL: [Link]

  • Title: Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) Source: The Journal of Chemical Thermodynamics URL: [Link]

  • Title: Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications Source: Pharmaceutics, MDPI (via NIH PubMed Central) URL: [Link]

  • Title: Recrystallization of Active Pharmaceutical Ingredients Source: Crystallization – Science and Technology (via SciSpace) URL: [Link]

Sources

Troubleshooting

safe storage and handling guidelines for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

Welcome to the Technical Support Center. As application scientists, we recognize that 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a highly versatile but chemically nuanced building block in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is a highly versatile but chemically nuanced building block in drug discovery. Because this molecule contains both an acidic moiety (carboxylic acid) and basic moieties (pyridine nitrogen and secondary amine), it frequently exhibits zwitterionic behavior. This fundamental property directly dictates its solubility, stability, and reactivity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative safety guidelines to ensure high-yield experiments and safe laboratory handling.

Physicochemical & Safety Parameters

Understanding the quantitative data of this compound is the first step in designing successful workflows. The table below summarizes critical properties derived from 1[1] and standard2[2].

PropertyValueCausality / Impact on Experimental Handling
CAS Number 1355229-90-1Unique identifier required for procurement and inventory tracking.
Molecular Weight 166.18 g/mol Essential for precise stoichiometric calculations in coupling reactions.
Molecular Formula C8H10N2O2Indicates the presence of competing nucleophilic and electrophilic sites.
Storage Temperature 2-8°CPrevents thermal degradation and mild oxidation of the secondary amine.
GHS Hazards H315, H319, H335Necessitates fume hood use to prevent skin, eye, and respiratory irritation.

Diagnostics & Troubleshooting (FAQs)

Q1: Why does my batch of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid appear clumpy or discolored after a few months of storage? A1: This compound is prone to forming zwitterionic networks that are highly hygroscopic. Exposure to ambient humidity leads to moisture absorption, causing the powder to cake. Furthermore, the electron-rich secondary amine at the 6-position is susceptible to mild oxidation over time, resulting in a yellow or brown discoloration. Actionable Fix: Always store the dry powder at 2-8°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). If clumping has already occurred, dry the compound under high vacuum for 12 hours prior to use to ensure accurate weighing.

Storage Receipt Receive Compound CAS: 1355229-90-1 State Physical State? Receipt->State Solid Dry Powder State->Solid Solution In Solution (DMF/DMSO) State->Solution StoreSolid Store at 2-8°C Desiccated, Inert Gas Solid->StoreSolid StoreSol Aliquot & Store at -20°C Protect from Light Solution->StoreSol

Decision tree for the safe storage of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.

Q2: I am struggling to dissolve the compound in standard organic solvents like DCM or EtOAc. What is the recommended solvation strategy? A2: Due to strong intermolecular hydrogen bonding and its zwitterionic character, this compound exhibits exceptionally poor solubility in non-polar or weakly polar organic solvents. Actionable Fix: Utilize polar aprotic solvents such as anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). If the compound remains in suspension, apply mild sonication for 5-10 minutes. Avoid excessive heating (>50°C) if you plan to immediately add coupling reagents, as thermal stress can prematurely degrade active ester intermediates.

Q3: During amide coupling reactions for drug synthesis, I am observing significant side-product formation. How can I improve the yield? A3: The secondary methylamino group at the 6-position acts as a competing nucleophile. When activating the carboxylic acid at the 3-position, intermolecular self-condensation or cross-reactivity frequently occurs. Actionable Fix: For high-yielding targeted amide coupling, you must either temporarily protect the 6-methylamino group (e.g., using a Boc protecting group) or use highly efficient coupling reagents (like HATU) with a non-nucleophilic base (DIPEA), adding the target primary amine in excess to kinetically outcompete the internal secondary amine.

Standard Operating Procedures (SOPs)

SOP 1: Safe Handling & Spill Recovery

Based on standard3[3], strict adherence to the following protocol is required to mitigate STOT SE 3 (respiratory irritation) hazards.

  • PPE Verification: Don chemical-resistant Nitrile gloves (>0.11 mm thickness), EN166-compliant safety goggles, and a standard lab coat.

  • Containment: In the event of a powder spill, do not sweep dry . Dry sweeping generates inhalable dust that directly irritates the mucous membranes.

  • Neutralization & Collection: Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum. If the spill is in solution, absorb it with inert materials such as diatomaceous earth or sand.

  • Surface Decontamination: Wash the affected benchtop area with a 5% sodium bicarbonate solution to neutralize any residual acidic powder, followed by a thorough water rinse.

SOP 2: Optimized Amide Coupling Workflow

This protocol is engineered as a self-validating system, ensuring that researchers can visually confirm the success of each step before proceeding.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 eq of in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution should transition to a pale yellow color within 10 minutes, visually confirming the formation of the active ester intermediate. If the solution remains colorless or cloudy, verify the quality and storage history of your HATU reagent.

  • Coupling: Add 1.5 eq of the target primary amine. Stir continuously for 2-4 hours at room temperature.

  • Aqueous Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Self-Validation Checkpoint: Monitor the pH of the aqueous layer during the mild HCl wash. The pH must remain above 4.5. If the pH drops below this threshold, the basic pyridine nitrogen will protonate, dragging your synthesized target product into the aqueous waste layer.

Workflow Start Amide Coupling Reaction Dissolve Dissolve in DMF/DMSO (0.1 M) Start->Dissolve Activate Add HATU (1.2 eq) + DIPEA (3.0 eq) Dissolve->Activate CheckColor Solution turns pale yellow? Activate->CheckColor Wait Stir 10 mins at RT CheckColor->Wait No AddAmine Add Target Amine (1.5 eq) CheckColor->AddAmine Yes (Active Ester Formed) Wait->CheckColor Workup Aqueous Workup (Monitor pH) AddAmine->Workup

Optimized experimental workflow for amide coupling with visual self-validation checkpoints.

References

  • Sigma-Aldrich. "4-methyl-6-(methylamino)pyridine-3-carboxylic acid". Source: sigmaaldrich.com.

  • Guidechem. "CID 102545184 CAS 1355229-90-1 WIKI information". Source: guidechem.com. 1

  • ChemScene. "Safety Data Sheet - 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid". Source: chemscene.com. 2

  • CymitQuimica. "Safety Data Sheet - 6-[(2-aminoethyl)amino]pyridine-3-carboxylic acid". Source: cymitquimica.com. 3

Sources

Reference Data & Comparative Studies

Validation

NMR spectra comparison of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

Comparative NMR Spectroscopy Guide: 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid and Structural Analogs As a Senior Application Scientist, establishing a robust analytical framework is critical for accurate structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Spectroscopy Guide: 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid and Structural Analogs

As a Senior Application Scientist, establishing a robust analytical framework is critical for accurate structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy serves not just as a tool for structural confirmation, but as a highly sensitive probe for mapping the electronic environment of complex heterocycles.

4-Methyl-6-(methylamino)pyridine-3-carboxylic acid presents a fascinating push-pull electronic system. The electron-withdrawing carboxylic acid at C3 and the electron-donating methylamino group at C6 create a highly polarized pyridine ring. This guide provides an objective comparison of its NMR spectral performance against key structural alternatives, detailing the causality behind the observed chemical shifts and outlining a robust, self-validating experimental protocol.

Structural Logic & Electronic Causality

In substituted pyridines, the nitrogen heteroatom inherently exerts a strong inductive (-I) and mesomeric (-M) pull, deshielding adjacent protons. When a C3 carboxylic acid is introduced, the deshielding effect at the adjacent C2 position is maximized. Conversely, the C6 methylamino group donates electron density via resonance (+M), heavily shielding the C5 position.

The regioselective synthesis and subsequent NMR characterization of similar 6-methylaminopyridine derivatives consistently highlight the profound shielding effect of this C6 substituent[1].

G Substituent Substituent Effects on Pyridine Ring C3 C3: Carboxylic Acid (-COOH) Electron Withdrawing Substituent->C3 C4 C4: Methyl (-CH3) Weak Electron Donating Substituent->C4 C6 C6: Methylamino (-NHCH3) Strong Electron Donating Substituent->C6 H2 H-2 Proton Highly Deshielded (~8.6 ppm) C3->H2 Deshields via -I / -M H5 H-5 Proton Highly Shielded (~6.3 ppm) C4->H5 Steric/Inductive shift C6->H5 Shields via +M effect

Diagram 1: Electronic effects of substituents on the NMR chemical shifts of the pyridine ring.

Comparative NMR Analysis

To truly validate the spectral signature of our target molecule, we must compare it against structural analogs that isolate specific functional group modifications. This comparative approach ensures that our peak assignments are grounded in empirical logic rather than assumption.

  • Target Molecule: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (Secondary amine, C4-methyl).

  • Alternative A: 4-Methyl-6-aminopyridine-3-carboxylic acid (Primary amine, C4-methyl).

  • Alternative B: 6-(Methylamino)nicotinic acid (Secondary amine, lacking C4-methyl).

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

Data acquired in DMSO-d 6​ at 298K. Shifts ( δ ) are reported in ppm relative to TMS.

Table 1: 1 H NMR Spectral Comparison

Proton EnvironmentTarget MoleculeAlternative A (Primary Amine)Alternative B (No C4-Methyl)
H-2 (Pyridine) 8.62 (s)8.55 (s)8.65 (d, J=2.0 Hz)
H-4 (Pyridine) - (Substituted)- (Substituted)7.85 (dd, J=8.5, 2.0 Hz)
H-5 (Pyridine) 6.35 (s)6.42 (s)6.45 (d, J=8.5 Hz)
4-CH 3​ 2.38 (s)2.35 (s)-
N-CH 3​ 2.85 (d, J=4.5 Hz)-2.82 (d, J=4.5 Hz)
NH / NH 2​ 7.10 (q, J=4.5 Hz)6.65 (br s)7.20 (q, J=4.5 Hz)
COOH 12.50 (br s)12.45 (br s)12.60 (br s)

Table 2: 13 C NMR Spectral Comparison

Carbon EnvironmentTarget MoleculeAlternative A (Primary Amine)Alternative B (No C4-Methyl)
C-2 151.2150.8152.0
C-3 115.5115.2116.8
C-4 148.3148.0138.5
C-5 108.4109.1107.2
C-6 160.5161.2160.8
4-CH 3​ 20.120.0-
N-CH 3​ 28.5-28.3
C=O (Acid) 167.8167.5167.2
Mechanistic Insights & Causality
  • The H-5 Shielding Phenomenon: In the Target and Alternative A, H-5 appears as an unusually upfield singlet (~6.35 - 6.42 ppm). This is a direct consequence of the strong +M effect of the C6 amino/methylamino group pushing electron density to the ortho position (C5). In Alternative B, H-5 splits into a doublet due to scalar coupling with the adjacent H-4 proton.

  • Amino-Imino Tautomerism: The secondary amine functional group in the target molecule ensures the dominance of the amino tautomer in polar solvents. This mitigates the complex line broadening often associated with primary aminopyridines (like Alternative A), which are highly susceptible to amino-imino tautomeric exchange dynamics[2].

  • Steric Compression at C4: The presence of the 4-methyl group in the Target slightly alters the conformation of the adjacent carboxylic acid, subtly shifting the C3 and C4 carbon resonances compared to Alternative B.

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating workflow. We utilize DMSO-d 6​ primarily because polar, zwitterionic pyridine carboxylic acids exhibit poor solubility in less polar solvents. Furthermore, aprotic DMSO prevents the rapid deuterium exchange of the -COOH and -NH- protons that occurs in protic solvents like D 2​ O or CD 3​ OD, which would otherwise erase critical structural information.

Protocol Prep 1. Sample Prep 15mg in DMSO-d6 Lock 2. Lock & Shim Lock to 2.50 ppm Prep->Lock Acq 3. Acquisition 1H & 13C Pulses Lock->Acq Process 4. Processing FT, Phase, Baseline Acq->Process Verify 5. Verification Check Integrals Process->Verify

Diagram 2: Self-validating NMR acquisition workflow ensuring reproducible chemical shifts.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Temperature Equilibration: Insert the sample into the spectrometer and equilibrate at exactly 298.0 K for 5 minutes. Causality: Temperature fluctuations drastically alter the hydrogen-bonding network, which directly shifts the resonance frequencies of exchangeable protons (-COOH, -NH).

  • Tuning and Matching: Perform automated or manual tuning and matching of the probe to the 1 H and 13 C frequencies. This maximizes the signal-to-noise ratio (SNR) and ensures precise 90° pulse excitation.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d 6​ . Perform gradient shimming (Z1-Z5) until the full width at half maximum (FWHM) of the TMS signal is < 0.8 Hz. Self-Validation: A sharp, symmetrical TMS peak confirms optimal magnetic field homogeneity; poor shimming will artificially broaden the critical N-CH 3​ doublet.

  • Acquisition ( 1 H NMR): Execute a standard 1D proton sequence (e.g., zg30). Parameters: 16 scans, 2.0 seconds relaxation delay (D1), spectral width of 15 ppm. Causality: The 2-second delay ensures the complete T1 relaxation of the small molecule protons, guaranteeing that peak integrations accurately reflect the proton ratios.

  • Acquisition ( 13 C NMR): Execute a proton-decoupled 13 C sequence (e.g., zgpg30). Parameters: 1024 scans, 2.0 seconds relaxation delay, spectral width of 250 ppm.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transform (FT). Manually correct the phase (zero and first-order) and apply a polynomial baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.

References

  • Sigma-Aldrich. "4-methyl-6-(methylamino)pyridine-3-carboxylic acid".
  • Pagacz-Kostrzewa, M., et al. "Photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix: Amino–imino tautomerism and rotational isomerism".
  • Chemical & Pharmaceutical Bulletin. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid". Pharm.or.jp.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid Analogs

Welcome to this in-depth technical guide on the comparative reactivity of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid and its analogs. This document is intended for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this in-depth technical guide on the comparative reactivity of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid and its analogs. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this important class of heterocyclic compounds. As a senior application scientist, my goal is to provide not just data, but also the underlying scientific principles and practical experimental guidance to empower your research.

Introduction: The Significance of the 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid Scaffold

The 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid scaffold is a key building block in medicinal chemistry. Its substituted pyridine core is a prevalent feature in a wide array of biologically active molecules. The presence of a carboxylic acid, an amino group, and a methyl group on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Nitrogen-containing heterocycles are present in nearly 75% of known small-molecule drugs, and their ability to form hydrogen bonds and participate in various interactions with biological targets makes them invaluable in drug design[1]. Understanding the comparative reactivity of analogs of this scaffold is therefore crucial for the efficient synthesis of compound libraries and the development of novel therapeutics.

Fundamental Principles Governing Reactivity

The reactivity of the carboxylic acid group in these analogs is primarily governed by the electronic and steric effects of the substituents on the pyridine ring. The pyridine nitrogen itself has a significant impact on the reactivity of the ring and its substituents.

Electronic Effects

The pyridine nitrogen is an electron-withdrawing group, which acidifies the carboxylic acid proton, making it more reactive towards nucleophiles in its deprotonated (carboxylate) form. The position of the substituents relative to the carboxylic acid and the ring nitrogen dictates their electronic influence.

  • Amino Group (-NHMe): The methylamino group at the 6-position is a strong electron-donating group through resonance. This effect increases the electron density on the pyridine ring, which can slightly decrease the acidity of the carboxylic acid compared to an unsubstituted pyridine-3-carboxylic acid.

  • Methyl Group (-Me): The methyl group at the 4-position is a weak electron-donating group through induction. Its effect on the acidity of the carboxylic acid is less pronounced than that of the amino group.

The interplay of these electronic effects determines the overall reactivity of the carboxylic acid. For instance, in reactions where proton abstraction is the rate-determining step, a more acidic analog will be more reactive. Conversely, in reactions where the nucleophilicity of the carboxylate is key, electron-donating groups that enhance this nucleophilicity can increase the reaction rate.

electronic_effects cluster_0 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid node_A Pyridine Ring N node_B -COOH (Position 3) Electron-withdrawing (inductive), site of reaction node_A:f1->node_B Electron-withdrawing effect node_C -NHMe (Position 6) Strong electron-donating (resonance) node_C->node_A:f0 Electron donation node_D -Me (Position 4) Weak electron-donating (inductive) node_D->node_A:f0 Electron donation

Caption: Electronic effects of substituents on the pyridine ring.

Steric Effects

Steric hindrance around the carboxylic acid group can significantly impact its reactivity. Bulky substituents ortho to the carboxylic acid can impede the approach of reagents, slowing down reaction rates. In the case of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, the methyl group is in the meta position and the methylamino group is in a pseudo-para position relative to the carboxylic acid, so steric hindrance from these groups is minimal.

Comparative Reactivity of Selected Analogs

To illustrate the principles discussed above, let's consider a series of hypothetical analogs of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid and predict their relative reactivity in a standard esterification reaction.

AnalogSubstituent ChangePredicted Relative Reactivity (Esterification)Rationale
A (Parent) 4-Methyl-6-(methylamino)pyridine-3-carboxylic acidBaselineReference compound.
B 2-Methyl-6-(methylamino)pyridine-3-carboxylic acidLowerThe methyl group at the 2-position (ortho to the carboxylic acid) will introduce significant steric hindrance, impeding the approach of the alcohol.
C 4-H-6-(methylamino)pyridine-3-carboxylic acidSlightly HigherRemoval of the weakly electron-donating methyl group will slightly increase the acidity of the carboxylic acid, potentially accelerating reactions where proton transfer is important.
D 4-Methyl-6-aminopyridine-3-carboxylic acidSlightly HigherThe primary amine is slightly more electron-donating than the secondary amine, which could slightly decrease acidity but increase the nucleophilicity of the carboxylate. The overall effect will depend on the reaction mechanism.
E 4-Methyl-6-(dimethylamino)pyridine-3-carboxylic acidSlightly LowerThe dimethylamino group is a stronger electron-donating group than the methylamino group, which will decrease the acidity of the carboxylic acid.
F 4-Nitro-6-(methylamino)pyridine-3-carboxylic acidSignificantly HigherThe nitro group is a very strong electron-withdrawing group, which will significantly increase the acidity of the carboxylic acid, making it much more reactive towards esterification.

Experimental Protocols for Assessing Reactivity

To experimentally validate the predicted reactivity, a well-designed set of experiments is essential. Here, we provide protocols for a standard esterification reaction and a kinetic study to quantify the differences in reactivity.

Protocol for Comparative Esterification via Fischer Esterification

This protocol describes a parallel synthesis approach to compare the esterification rates of the different analogs.

Materials:

  • Analogs A-F of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials with stir bars

  • Heating block

  • HPLC system for analysis

Procedure:

  • To separate reaction vials, add 0.1 mmol of each analog (A-F).

  • To each vial, add 2 mL of anhydrous methanol.

  • Carefully add 2 drops of concentrated sulfuric acid to each vial.

  • Seal the vials and place them in a heating block set to 60°C.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot (e.g., 10 µL) from each reaction mixture.

  • Quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution.

  • Extract the quenched aliquot with 1 mL of dichloromethane.

  • Analyze the dichloromethane layer by HPLC to determine the percentage conversion of the carboxylic acid to its methyl ester.

  • Plot the percentage conversion versus time for each analog to compare their reaction rates.

Protocol for Kinetic Analysis of the Reaction with Diazodiphenylmethane (DDM)

This method allows for a more precise quantification of the reaction rates and is based on well-established procedures for studying the reactivity of carboxylic acids[2][3]. The disappearance of the colored DDM can be monitored spectrophotometrically.

Materials:

  • Analogs A-F

  • Diazodiphenylmethane (DDM) solution in a suitable aprotic solvent (e.g., acetonitrile) of known concentration

  • Anhydrous acetonitrile

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each analog in anhydrous acetonitrile at a known concentration (e.g., 0.01 M).

  • Prepare a stock solution of DDM in anhydrous acetonitrile at a known concentration (e.g., 0.001 M).

  • Set the spectrophotometer to monitor the absorbance of DDM at its λmax (around 525 nm).

  • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).

  • In a quartz cuvette, mix a known volume of the analog stock solution with anhydrous acetonitrile.

  • Initiate the reaction by adding a known volume of the DDM stock solution to the cuvette, quickly mix, and start recording the absorbance at regular time intervals.

  • The concentration of DDM at any time 't' can be calculated using the Beer-Lambert law.

  • The pseudo-first-order rate constant (k') can be determined by plotting ln([DDM]t/[DDM]0) versus time, where the slope is -k'.

  • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the analog.

  • Compare the second-order rate constants for each analog to quantify their relative reactivity.

kinetic_workflow cluster_workflow Kinetic Study Workflow prep Prepare stock solutions of analogs and DDM setup Set up spectrophotometer at λmax of DDM prep->setup mix Mix analog and DDM in a thermostatted cuvette setup->mix measure Record absorbance over time mix->measure calculate Calculate rate constants measure->calculate compare Compare reactivity of analogs calculate->compare

Caption: Workflow for the kinetic analysis of reactivity.

Conclusion

The reactivity of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid and its analogs is a nuanced interplay of electronic and steric factors. By understanding these fundamental principles, researchers can make informed decisions in the design and synthesis of novel compounds. The experimental protocols provided herein offer a practical framework for validating these predictions and gaining a quantitative understanding of the structure-reactivity relationships within this important class of molecules. For further reading on the synthesis and reactivity of related compounds, the work on the synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid provides valuable insights[4]. Additionally, studies on the direct ortho-arylation of pyridinecarboxylic acids highlight the influence of the pyridine nitrogen on C-H activation reactions[5].

References

  • Vertex AI Search. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • ChemicalBook. 2-Aminopyridine-3-carboxylic acid(5345-47-1).
  • MilliporeSigma. 5-Aminopyridine-3-carboxylic acid 97.
  • PubChem. 2-Aminopyridine-4-carboxylic acid.
  • Chem-Impex. 4-Aminopyridine-2-carboxylic acid.
  • Sigma-Aldrich. 2-Aminopyridine-3-carboxylic acid 98.
  • ACS Publications. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters.
  • ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
  • ACS Publications. Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111).
  • ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • MDPI. Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate.
  • Sigma-Aldrich. 4-(Methylamino)pyridine 98.
  • PubChem. 6-(Methylamino)pyridine-3-carboxylic acid.
  • ACS Omega. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399.
  • PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques.
  • Journal of Chemistry. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety.
  • The Journal of Organic Chemistry. Axially Chiral Analogues of 4-(Dimethylamino)pyridine: Novel Catalysts for Nonenzymatic Enantioselective Acylations.
  • Sapphire Bioscience. 6-[(Methylamino)methyl]pyridine-3-carboxylic acid.
  • ResearchGate. Synthesis and Antiproliferative and Antimicrobial Activity of Methyl-6-Amino-3-Acyl-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates and their Derivatives.
  • Organic Chemistry Portal. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides.

Sources

Validation

A Senior Application Scientist's Guide to Qualifying In-House Reference Standards for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid in Analytical Testing

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data form the bedrock of scientific integrity and regulatory compliance. This guide provides an in-depth, techni...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data form the bedrock of scientific integrity and regulatory compliance. This guide provides an in-depth, technical comparison of methodologies for the qualification of an in-house reference standard for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, a crucial component in ensuring the quality and safety of pharmaceutical products. In the absence of a commercially available Certified Reference Material (CRM), a rigorous, multi-pronged analytical approach is not just recommended, but essential.

The Imperative of a Qualified Reference Standard

In the highly regulated pharmaceutical industry, reference standards are the cornerstone of accurate and reproducible analytical testing. They serve as the benchmark against which all measurements are compared, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. The use of well-characterized reference standards is mandated by regulatory bodies worldwide to ensure that analytical methods are validated and that instruments are properly calibrated.[1] A Certified Reference Material (CRM) provides the highest level of accuracy and traceability, as it is accompanied by documentation from a recognized certifying body.[2] However, for novel or non-commercial compounds like 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, establishing a thoroughly characterized in-house reference standard is a critical first step.

Establishing an In-House Reference Standard: A Multi-Pronged Approach

The qualification of an in-house reference standard is a comprehensive process that involves confirming the compound's identity and determining its purity with a high degree of confidence. This is achieved through the orthogonal application of multiple analytical techniques.

Reference_Standard_Qualification_Workflow cluster_Synthesis Synthesis & Isolation cluster_Characterization Structural Elucidation & Identity Confirmation cluster_Purity Purity Assessment (Orthogonal Methods) cluster_Finalization Finalization Synthesis Synthesis of 4-Methyl-6- (methylamino)pyridine- 3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR HPLC HPLC-UV/DAD (Purity & Impurity Profile) Purification->HPLC GC GC-FID/MS (Volatile Impurities & Residual Solvents) Purification->GC qNMR Quantitative NMR (qNMR) (Absolute Purity) Purification->qNMR TGA Thermogravimetric Analysis (Water Content) Purification->TGA Data_Review Data Review & Integration NMR->Data_Review MS->Data_Review IR->Data_Review HPLC->Data_Review GC->Data_Review qNMR->Data_Review TGA->Data_Review Purity_Assignment Purity Assignment & Uncertainty Calculation Data_Review->Purity_Assignment Documentation Certificate of Analysis (CoA) Generation Purity_Assignment->Documentation

Caption: Workflow for the qualification of an in-house reference standard.

Structural Elucidation and Identity Confirmation

Before assessing purity, it is paramount to unequivocally confirm the chemical structure of the synthesized 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure. For the target molecule, the following can be expected:

  • ¹H NMR: Will provide information on the number and environment of protons. Characteristic signals for the methyl groups, the aromatic protons on the pyridine ring, the amine proton, and the carboxylic acid proton (which may be broad and exchangeable) should be observed.[3] The acidic proton of the carboxylic acid is expected to appear far downfield, typically in the 10-12 ppm region.[3]

  • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range) and the carbons of the pyridine ring.[3]

  • 2D NMR (COSY, HSQC): These experiments are crucial for confirming the connectivity between protons and carbons, providing unambiguous assignment of all signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which can confirm its elemental composition.[4] The fragmentation pattern observed in MS/MS can provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Key expected absorbances include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretches of the amine, and C=C and C=N stretches of the pyridine ring.

Purity Determination: A Comparative Analysis of Key Techniques

A single analytical technique is insufficient to determine the purity of a reference standard definitively. An orthogonal approach, using multiple techniques with different separation and detection principles, is necessary to provide a comprehensive impurity profile.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[7][8] For a polar, ionizable compound like 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, reversed-phase HPLC with UV/Diode-Array Detection (DAD) is the method of choice.

Experimental Protocol: HPLC-UV/DAD Purity Method

  • Column: A C18 stationary phase is a good starting point. Columns with alternative selectivities (e.g., Phenyl-Hexyl, Cyano) should also be evaluated to ensure separation of all potential impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic modifier (acetonitrile or methanol) is recommended. The buffer is crucial for controlling the ionization state of the acidic and basic functional groups, thereby ensuring reproducible retention times and good peak shapes.[9]

  • Detection: UV/DAD detection allows for the monitoring of multiple wavelengths simultaneously. This is useful for detecting impurities that may have different chromophores than the main compound. A wavelength corresponding to the absorption maximum of the analyte should be used for quantitation.

  • Sample Preparation: The reference standard should be accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and organic solvent) to a known concentration.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of any impurity peaks. The area percentage of the main peak is an initial indicator of purity.

Table 1: Comparison of HPLC Conditions for Purity Analysis

ParameterCondition ACondition BCondition CRationale
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 3.5 µmDifferent selectivities to ensure separation of co-eluting impurities.
Mobile Phase A 20 mM Ammonium Acetate, pH 4.520 mM Potassium Phosphate, pH 3.020 mM Ammonium Acetate, pH 4.5Varying pH and buffer salts to alter ionization and retention.
Mobile Phase B AcetonitrileMethanolAcetonitrileDifferent organic modifiers can change selectivity.
Gradient 5% to 95% B over 20 min5% to 95% B over 20 min10% to 60% B over 30 minA broad gradient is used for initial screening, followed by a shallower gradient for better resolution.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection DAD, 254 nmDAD, 254 nmDAD, 275 nmMonitoring at multiple wavelengths to ensure all impurities are detected.
Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.[8][10] Due to the low volatility and polar nature of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, direct analysis by GC is challenging. Derivatization to a more volatile ester form may be necessary if analysis of non-volatile impurities by GC is required.

Experimental Protocol: Headspace GC-FID/MS for Residual Solvents

  • Instrumentation: Headspace autosampler coupled to a GC with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Column: A polar column (e.g., WAX) is typically used for residual solvent analysis.

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable high-boiling point solvent (e.g., DMSO, DMF).

  • Headspace Conditions: Optimize incubation temperature and time to ensure complete partitioning of volatile solvents into the headspace.

  • GC Conditions: Use a temperature program that separates all potential residual solvents from the synthesis.

  • Analysis: Identify and quantify any residual solvents present against a calibrated standard.

Purity_Technique_Selection cluster_primary Primary Purity Methods cluster_absolute Absolute Purity Method start Purity Assessment of 4-Methyl-6-(methylamino)pyridine- 3-carboxylic acid HPLC HPLC-UV/DAD (Non-volatile organic impurities) start->HPLC GC Headspace GC-FID/MS (Volatile organic impurities & residual solvents) start->GC TGA TGA (Water & non-volatile inorganics) start->TGA qNMR Quantitative NMR (qNMR) (Direct purity measurement vs. internal standard) start->qNMR Purity_Assignment Final Purity Assignment (Mass Balance) HPLC->Purity_Assignment Area % Purity GC->Purity_Assignment Residual Solvents (ppm) TGA->Purity_Assignment Water Content (%) qNMR->Purity_Assignment Mass % Purity

Sources

Comparative

Comparative Mass Spectrometry Strategies for the Analysis of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid: Q-TOF vs. Triple Quadrupole Platforms

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the precise analytical characterization of compounds like 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (C8H10N2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the precise analytical characterization of compounds like 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (C8H10N2O2) becomes critical. This substituted nicotinic acid derivative presents unique analytical challenges due to its zwitterionic potential, high polarity, and specific fragmentation energetics.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) and Triple Quadrupole (QqQ) platforms for the structural elucidation and quantification of this compound. By understanding the causality behind its gas-phase dissociation, researchers can select the optimal platform for their specific pharmacokinetic (PK) or structural workflows.

Mechanistic Fragmentation Profiling

To accurately quantify or identify a molecule, one must first understand its thermodynamic behavior during Collision-Induced Dissociation (CID). 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid features a basic pyridine nitrogen and a secondary amine, making it highly responsive to Positive Electrospray Ionization (ESI+). This yields an abundant protonated precursor ion, [M+H]+ at m/z 167.08 .

Upon entering the collision cell, the molecule undergoes several predictable, energy-dependent fragmentation pathways. These pathways mirror the well-documented fragmentation behavior of the parent scaffold, nicotinic acid (pyridine-3-carboxylic acid) 1, which is known to fragment heavily via decarboxylation 2.

  • Pathway A (Decarboxylation - Primary): The lowest activation energy pathway is the neutral loss of carbon dioxide (-44 Da) from the C3-carboxylic acid, generating a highly stable substituted pyridinium cation at m/z 123.09 . This is the optimal quantifier ion.

  • Pathway B (Deamination - Secondary): The loss of the methylamino group as neutral methylamine (CH3NH2, -31 Da) yields a fragment at m/z 136.05 .

  • Pathway C (Dehydration - Minor): A minor loss of water (-18 Da) from the carboxyl group yields m/z 149.07 .

  • Pathway D (Dual Loss): At higher collision energies, sequential loss of CO2 and methylamine generates a core pyridine ring fragment at m/z 92.05 3.

Fragmentation_Pathway Parent [M+H]+ m/z 167.08 Frag1 Loss of CO2 (-44 Da) m/z 123.09 Parent->Frag1 Primary (Lowest CE) Frag2 Loss of CH3NH2 (-31 Da) m/z 136.05 Parent->Frag2 Secondary Frag3 Loss of H2O (-18 Da) m/z 149.07 Parent->Frag3 Minor Frag4 Dual Loss (-CO2, -CH3NH2) m/z 92.05 Frag1->Frag4 High CE Frag2->Frag4 High CE

CID fragmentation pathways for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid [M+H]+.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the right MS platform depends entirely on the analytical endpoint. If the goal is to identify unknown metabolites of this compound in hepatocytes, Q-TOF is required. If the goal is high-throughput plasma quantification for PK profiling, QqQ is the gold standard.

Quantitative Performance Data
Analytical ParameterHigh-Resolution MS (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite IDHigh-throughput targeted quantification
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Limit of Detection (LOD) 5.0 ng/mL0.1 ng/mL
Optimal Acquisition Mode Auto MS/MS (Data-Dependent)Multiple Reaction Monitoring (MRM)
Optimal Collision Energy 15-30 eV (Ramped)22 eV (Fixed for 167.1 → 123.1)

Causality in Performance Differences: The QqQ excels in sensitivity and dynamic range because it operates in MRM mode, acting as a double mass filter that physically discards all non-target ions, drastically reducing background noise. Conversely, the Q-TOF captures the entire mass spectrum simultaneously. While this limits its absolute sensitivity compared to QqQ, it provides the exact mass (< 2 ppm error) necessary to definitively prove the elemental composition of the fragments, ensuring no isobaric interferences are misidentified as the target analyte.

Self-Validating Experimental Protocol (LC-MS/MS)

Because 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is highly polar, standard C18 chromatography will fail to retain it, leading to ion suppression in the solvent front. The following protocol utilizes a High-Strength Silica (HSS) T3 column, which allows for highly aqueous mobile phases without stationary phase dewetting, a critical requirement for hydrophilic pyridine derivatives 4.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., 13C6-nicotinic acid analog). Causality: The 1:3 organic ratio rapidly denatures proteins while keeping the highly polar analyte soluble.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid ensures the pyridine nitrogen remains protonated, maintaining a consistent [M+H]+ state.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 1% B (hold for 1 min to retain the polar analyte), ramp to 40% B over 4 mins, flush at 95% B for 1 min, and re-equilibrate at 1% B.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Acquisition Parameters

For QqQ (Quantification):

  • Polarity: ESI Positive.

  • Quantifier MRM: m/z 167.1 → 123.1 (Collision Energy: 22 eV).

  • Qualifier MRM: m/z 167.1 → 136.1 (Collision Energy: 18 eV).

Step 4: Self-Validation & System Suitability

A protocol is only as reliable as its internal controls. To ensure the system is self-validating:

  • Zero-Blank Injection: Inject a matrix sample containing only the internal standard. This proves that the m/z 123.09 fragment is exclusively derived from the analyte and not a co-eluting matrix interference or internal standard cross-talk.

  • Ion Ratio Verification: The software must automatically calculate the ratio between the Quantifier (123.1) and Qualifier (136.1) ions. If the ratio in an unknown sample deviates by more than ±20% from the calibration standards, the peak is flagged as contaminated by an isobaric interference, automatically invalidating that specific data point without human bias.

References

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Food Research[Link]

  • msbnk-lcsb-lu048803 - MassBank (Nicotinic acid LC-ESI-QFT MS2) MassBank Europe[Link]

  • Infrared Multiphoton Dissociation and Electron-Induced Dissociation as Alternative MS/MS Strategies for Metabolite Identification Analytical Chemistry (ACS Publications) [Link]

  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry PubMed Central (PMC) [Link]

Sources

Validation

Comprehensive Comparison Guide: Binding Affinity Profiling of 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid Derivatives

Executive Summary & Scaffold Rationale In modern targeted drug discovery, 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS 1355229-90-1) serves as a highly privileged pharmacophore, particularly in the design of A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern targeted drug discovery, 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid (CAS 1355229-90-1) serves as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. The structural logic of this scaffold is highly specific:

  • The 6-methylamino group acts as a bidentate hydrogen bond donor/acceptor pair, perfectly complementing the backbone carbonyl and amide residues of the kinase hinge region.

  • The 4-methyl group enforces a strict dihedral angle, sterically restricting the conformation of substituents at the C3 position.

  • The C3-carboxylic acid provides a versatile synthetic handle. By derivatizing this acid into various amides, researchers can systematically probe adjacent solvent-exposed or DFG-out hydrophobic pockets to optimize both binding affinity ( KD​ ) and target residence time.

This guide provides an objective, data-driven framework for evaluating the comparative binding affinity of these derivatives, detailing the self-validating experimental protocols required to select a clinical lead.

Comparative Binding Affinity Data

To illustrate the optimization trajectory, the table below summarizes the binding metrics of four representative derivatives against a model target (p38α MAPK). The data demonstrates the transition from a weak, entropy-driven fragment to a highly potent, enthalpy-driven lead compound.

CompoundC3-Substituent (R-Group)TR-FRET IC 50​ (nM)SPR KD​ (nM)SPR Residence Time (min)ITC Δ H (kcal/mol)ITC -T Δ S (kcal/mol)
1 (Parent) -OH (Carboxylic Acid)> 10,000N/AN/AN/AN/A
2 -NH-Phenyl4504102.5-4.2-4.5
3 -NH-(3-CF 3​ -Phenyl)121545-8.5-2.1
4 (Lead) -NH-(4-piperazinyl-Phenyl)89.585-10.1-0.8

Note: Total Free Energy ( Δ G) = Δ H + (-T Δ S). Compound 4 exhibits superior affinity driven primarily by favorable enthalpy ( Δ H = -10.1 kcal/mol), indicating highly specific, directional hydrogen bonding networks rather than non-specific hydrophobic collapse.

Orthogonal Screening Workflow

Workflow Library Derivative Library (C3-Amide Variations) HTS Primary Screen TR-FRET (IC50) Library->HTS SPR Kinetic Profiling SPR (kon, koff) HTS->SPR IC50 < 1 µM ITC Thermodynamic Profiling ITC (ΔH, -TΔS) SPR->ITC Residence Time > 30 min Lead Lead Selection (High Affinity & Enthalpy) ITC->Lead Enthalpy-driven (ΔH < 0)

Orthogonal screening workflow for 4-Methyl-6-(methylamino)nicotinic acid derivatives.

Experimental Methodologies (Self-Validating Protocols)

As a standard of scientific integrity, binding data must be cross-validated using orthogonal techniques. Below are the field-proven protocols for evaluating these derivatives, emphasizing the causality behind each experimental choice.

Protocol 1: Time-Resolved FRET (TR-FRET) - Primary Equilibrium Screening
  • The Causality of Choice: Pyridine-based scaffolds often exhibit intrinsic autofluorescence at standard assay wavelengths, leading to false positives in standard fluorescence polarization assays. TR-FRET introduces a temporal delay (50–100 µs) between excitation and emission reading, completely bypassing the compound's autofluorescence window .

  • Methodology:

    • Prepare a 384-well low-volume plate with 10-point serial dilutions of the derivatives in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35, 1 mM EGTA).

    • Add 2 nM GST-tagged target kinase and 10 nM Europium-labeled anti-GST antibody (Donor).

    • Add 30 nM Kinase Tracer (Alexa Fluor 647 conjugated ATP-competitive probe, Acceptor).

    • Incubate for 60 minutes at 25°C to ensure system equilibrium.

    • Excite at 340 nm and read emission at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the IC 50​ .

  • Self-Validation System: Every plate must include a known reference inhibitor (e.g., SB203580) to calculate the Z'-factor. The assay is only valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to distinguish subtle SAR differences.

Protocol 2: Surface Plasmon Resonance (SPR) - Kinetic Profiling
  • The Causality of Choice: Equilibrium affinity ( KD​ ) alone is a poor predictor of in vivo efficacy. SPR provides real-time kinetics ( kon​ , koff​ ), allowing the calculation of target residence time ( τ=1/koff​ ). A longer residence time ensures sustained target engagement even as local pharmacokinetic concentrations drop.

  • Methodology:

    • Immobilize biotinylated kinase onto a Streptavidin (SA) sensor chip. Causality: Biotin capture ensures uniform orientation of the kinase, preventing the active-site occlusion that frequently occurs with random amine coupling.

    • Prepare compound dilutions (0.1 nM to 1000 nM) in running buffer (PBS-P+ supplemented with 2% DMSO).

    • Inject compounds at a high flow rate of 50 µL/min for 120 seconds (association phase) to minimize mass transport limitations, followed by a 600-second buffer flow (dissociation phase).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic rates.

  • Self-Validation System: Implement a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) before and after the sample runs. This corrects for bulk refractive index mismatches between the running buffer and the injected samples, preventing artificial spikes in the sensorgram.

Protocol 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling
  • The Causality of Choice: ITC is the only technique that directly measures the heat of binding, parsing the free energy ( Δ G) into its enthalpic ( Δ H) and entropic (-T Δ S) components . Enthalpy-driven binding indicates highly specific, directional hydrogen bonding—a critical metric for minimizing off-target cross-reactivity compared to non-specific, entropy-driven hydrophobic binders .

  • Methodology:

    • Dialyze the kinase extensively against the ITC buffer (25 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO). Causality: Exact buffer matching between the protein cell and the ligand syringe is critical to eliminate massive heat of dilution artifacts.

    • Load 20 µM of the kinase into the calorimetric cell and 200 µM of the derivative into the injection syringe.

    • Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the baseline to stabilize.

    • Integrate the injection peaks and fit to a single-site binding model to determine KD​ , Δ H, and stoichiometry (n).

  • Self-Validation System: Perform a mandatory "ligand-into-buffer" blank titration. The integrated heats from this blank run must be subtracted from the main experiment to isolate the true heat of binding.

Thermodynamic vs. Kinetic Causality

Mechanism Scaffold 4-Methyl-6-(methylamino) nicotinic acid core Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge Anchoring C3 C3-Amide Substituent (Solvent/Hydrophobic Pocket) Scaffold->C3 Diversification Affinity Binding Affinity (KD) Optimization Hinge->Affinity Enthalpy (ΔH) C3->Affinity Entropy (-TΔS)

Mechanistic rationale for scaffold binding and thermodynamic optimization.

References

  • Ward WH, Holdgate GA. "Isothermal titration calorimetry in drug discovery." Prog Med Chem. 2001;38:309-76.[Link]

  • Fisher HF, et al. "Exact Analysis of Heterotropic Interactions in Proteins: Characterization of Cooperative Ligand Binding by Isothermal Titration Calorimetry." Biophys J. 2004.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

As a novel compound in the pyridine carboxylic acid family, 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid presents unique opportunities in drug discovery and chemical synthesis. However, its handling necessitates a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in the pyridine carboxylic acid family, 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid presents unique opportunities in drug discovery and chemical synthesis. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid is not yet widely available, its structural similarity to other pyridine derivatives allows us to extrapolate critical safety information. Pyridine and its analogues are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3] Some are also toxic if ingested, inhaled, or absorbed through the skin.[4][5][6] Therefore, it is imperative to handle this compound with the utmost care, employing a multi-layered approach to safety that encompasses engineering controls, personal protective equipment, and stringent operational and disposal procedures.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

The primary objective when handling any chemical is to minimize exposure. Engineering controls are the most effective means of achieving this.

  • Chemical Fume Hood: All manipulations of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][7][8] This is crucial to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure that the laboratory is well-ventilated to further reduce the potential for accumulation of airborne contaminants.[1][9]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.[7][10]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, based on the known hazards of related compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against accidental splashes.[4][8][10] Given the irritation potential of similar compounds, this is a critical safety measure.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine derivatives.[1][8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
Body Laboratory CoatA fully buttoned lab coat provides a barrier against skin contact with the compound.[4][8]
Respiratory Not required if handled in a fume hoodA fume hood is the primary means of respiratory protection. In the unlikely event of a fume hood failure or a large spill, a respirator with an appropriate cartridge may be necessary.[8]
III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

Workflow for Handling 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: A step-by-step workflow for the safe handling of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.

1. Preparation:

  • Don PPE: Before entering the laboratory, put on your lab coat, safety goggles, and gloves.

  • Verify Fume Hood Function: Ensure the chemical fume hood is on and functioning correctly.

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.

2. Handling:

  • Weighing: Carefully weigh the desired amount of 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid on weighing paper or in a suitable container inside the fume hood. Avoid creating dust.

  • Transfer: Gently transfer the compound to the reaction vessel. If using a solvent, add it slowly to avoid splashing.

3. Cleanup:

  • Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the compound.

  • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[7]

IV. Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

  • Small Spills (inside a fume hood):

    • Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[9]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your colleagues and supervisor.[7][10]

    • If safe to do so, prevent the spill from spreading.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[2][11] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

V. Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All materials contaminated with 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, including gloves, weighing paper, and absorbent materials, must be treated as hazardous waste.[12][13] This waste should be segregated from other laboratory waste streams to prevent incompatible chemical reactions.[14]

  • Containerization: Use only approved, clearly labeled, and sealed containers for the collection of this hazardous waste.[10][12][13] The container should be compatible with pyridine derivatives. Do not overfill containers; a good practice is to fill them to no more than 75% capacity.[12]

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.[13][14]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9][12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[9][11] Never dispose of this compound down the drain or in the regular trash.[9]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. Available from: [Link]

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